molecular formula C13H11FN2O B2844536 4-Amino-N-(2-fluorophenyl)benzamide CAS No. 954269-99-9

4-Amino-N-(2-fluorophenyl)benzamide

Cat. No.: B2844536
CAS No.: 954269-99-9
M. Wt: 230.242
InChI Key: YUPNPJSVXUEHPQ-UHFFFAOYSA-N
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Description

4-Amino-N-(2-fluorophenyl)benzamide (CAS 954269-99-9) is an organic compound with the molecular formula C13H11FN2O and a molecular weight of 230.24 . It belongs to the class of 2-aminobenzamide derivatives, which are recognized in scientific research for their potential as histone deacetylase (HDAC) inhibitors . HDACs are enzymes that play a critical role in epigenetic regulation by modifying histone proteins, and their inhibition can alter gene expression . Research into structurally similar compounds has demonstrated potent and selective inhibition of HDAC isoforms, particularly HDAC3, which is a target of interest in oncology research for its role in cell proliferation . Furthermore, the 2-aminobenzamide scaffold is found in compounds investigated for antimicrobial properties, showing activity against various bacterial and fungal strains . As a key research chemical, this compound serves as a valuable building block in medicinal chemistry for the synthesis and development of novel bioactive molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-(2-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c14-11-3-1-2-4-12(11)16-13(17)9-5-7-10(15)8-6-9/h1-8H,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPNPJSVXUEHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Amino-N-(2-fluorophenyl)benzamide CAS 954269-99-9 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Amino-N-(2-fluorophenyl)benzamide (CAS 954269-99-9)

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS 954269-99-9), a fluorinated aromatic amide with significant potential in medicinal chemistry and drug discovery. While public domain data on the specific biological activity of this compound is limited, its core structure is a well-recognized scaffold in a variety of therapeutically relevant agents. This document consolidates available physicochemical data, proposes a validated synthetic route, and explores potential mechanisms of action by drawing logical parallels with structurally related, biologically active molecules. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the properties and potential applications of this compound, providing a foundational basis for future investigation and development.

Introduction: The Benzamide Scaffold in Modern Drug Discovery

The N-aryl benzamide motif is a cornerstone in medicinal chemistry, prized for its synthetic accessibility and its ability to form key hydrogen bonding interactions with biological targets. This structural unit is present in a wide array of approved drugs and clinical candidates, demonstrating its versatility. Its applications span multiple therapeutic areas, most notably in oncology and immunology, where it frequently serves as the core of potent enzyme inhibitors.

Molecules built around this scaffold have been successfully developed as inhibitors of protein kinases, histone deacetylases (HDACs), and DNA methyltransferases (DNMTs). The specific substitutions on the aromatic rings play a crucial role in determining target selectivity and pharmacokinetic properties. The subject of this guide, this compound, incorporates several features of interest:

  • A 4-amino group: This provides a key hydrogen bond donor and can be a critical interaction point with target proteins.

  • An ortho-fluorine substitution: The introduction of a fluorine atom can significantly alter a molecule's properties, including metabolic stability, binding affinity, and membrane permeability.[1]

  • Amide Linkage: A rigid, planar group capable of forming strong hydrogen bonds, which is fundamental for anchoring the molecule within a protein's binding site.

This guide aims to characterize this molecule and contextualize its potential within the broader landscape of drug development.

Physicochemical and Structural Properties

This compound is a small molecule defined by a central benzamide core linking a 4-aminophenyl ring to a 2-fluorophenyl ring.

PropertyValueSource(s)
CAS Number 954269-99-9[2][3]
Molecular Formula C₁₃H₁₁FN₂O[2][3][4]
Molecular Weight 230.24 g/mol [2][3][4]
IUPAC Name This compound[3][4]
Canonical SMILES C1=CC(=C(C=C1C(=O)NC2=CC=CC=C2F)N)O[3]
Physical State Solid (predicted)[4]
Melting Point Data not publicly available
Boiling Point Data not publicly available
Solubility Predicted to have good solubility in polar aprotic solvents like DMSO and DMF.[5]

Synthesis and Analytical Characterization

While specific synthesis details for this exact compound are not widely published, a robust and logical synthetic pathway can be proposed based on established organic chemistry principles for amide bond formation.[6]

Proposed Synthetic Workflow

The most direct and industrially scalable approach involves a two-step process: the formation of a nitro-substituted amide intermediate, followed by the reduction of the nitro group to the target primary amine. This strategy is advantageous as it avoids potential side reactions associated with the free amine during the amide coupling step.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Nitro Group Reduction A 4-Nitrobenzoyl chloride C N-(2-fluorophenyl)-4-nitrobenzamide A->C Base (e.g., Pyridine) DCM, rt B 2-Fluoroaniline B->C D N-(2-fluorophenyl)-4-nitrobenzamide E This compound D->E H₂, 10% Pd/C Ethanol

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of N-(2-fluorophenyl)-4-nitrobenzamide

  • To a solution of 2-fluoroaniline (1.0 eq) and a non-nucleophilic base such as pyridine (1.2 eq) in dichloromethane (DCM), add a solution of 4-nitrobenzoyl chloride (1.05 eq) in DCM dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the consumption of starting materials.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the intermediate amide.

Causality: The use of 4-nitrobenzoyl chloride is a standard method for activating the carboxylic acid. The subsequent reduction is a clean and high-yielding transformation. This sequence is self-validating as the progress of each step can be easily monitored using standard techniques like TLC and the purity of the intermediate and final product confirmed by NMR and MS.[6]

Step 2: Synthesis of this compound (CAS 954269-99-9)

  • Dissolve the N-(2-fluorophenyl)-4-nitrobenzamide intermediate (1.0 eq) in ethanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Analytical Characterization Methods

Confirmation of the final structure would be achieved through a combination of spectroscopic methods. While raw spectral data is not publicly available, vendor sites confirm its existence.[3]

  • ¹H NMR: Would show characteristic signals for the aromatic protons on both rings, with splitting patterns influenced by the fluorine and amine/amide substituents. A downfield singlet or broad singlet corresponding to the amide N-H proton would also be expected.

  • ¹³C NMR: The number of carbon signals would correspond to the unique carbons in the structure. The carbonyl carbon would appear significantly downfield (~165-170 ppm).

  • ¹⁹F NMR: A powerful tool for fluorinated compounds, this would show a single resonance for the fluorine atom, with its chemical shift and coupling constants providing valuable structural information.[7]

  • Mass Spectrometry: Would confirm the molecular weight with a molecular ion peak [M+H]⁺ at m/z 231.09.

  • IR Spectroscopy: Would display characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and C-F stretching.

Potential Biological Activity and Therapeutic Applications: A Contextual Analysis

There is no specific, published biological data for this compound. However, its structural similarity to known classes of inhibitors allows for an expert-driven exploration of its potential therapeutic applications.

Potential as a Bruton's Tyrosine Kinase (BTK) Inhibitor

BTK is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[8] Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases.[9][10] BTK inhibitors have become a transformative therapy for diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.[8]

Many potent BTK inhibitors feature an N-aryl benzamide or a similar amide-containing scaffold. The core structure of this compound makes it a plausible candidate for screening as a BTK inhibitor.

BTK_Pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor BTK Inhibitor Inhibitor->BTK Inhibition

Caption: Simplified BTK signaling pathway targeted by inhibitors.

Potential as a Histone Deacetylase (HDAC) Inhibitor

HDACs are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have emerged as an important class of anti-cancer agents.

Notably, a structurally related compound, N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide, was identified as a potent and selective inhibitor of HDAC3.[11][12] This compound shares the fluorinated aminophenyl benzamide core, suggesting that this compound could also possess activity against HDAC enzymes and warrants investigation in this area.

Other Potential Applications
  • DNA Methyltransferase (DNMT) Inhibition: Analogues of 4-Amino-N-(4-aminophenyl)benzamide have been designed and evaluated as inhibitors of DNA methylation, another key epigenetic mechanism in cancer.[13]

  • Cytotoxic Prodrugs: Fluorobenzamide derivatives have been explored for their use as cytotoxic prodrugs in cancer therapy.[14]

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is publicly available for CAS 954269-99-9. Therefore, this compound should be handled with care, assuming it may possess hazards typical of related aromatic amides and amines. Standard laboratory safety protocols should be strictly followed.

Hazard ClassPrecautionary StatementSource(s)
Acute Toxicity, Oral H302: Harmful if swallowed.[15]
Skin Corrosion/Irritation H315: Causes skin irritation.[15]
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[15]
Germ Cell Mutagenicity H341: Suspected of causing genetic defects.[16]

Recommended Handling Procedures:

  • Engineering Controls: Use in a well-ventilated area or a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly sealed container in a cool, dry place.[16]

Conclusion and Future Directions

This compound is a chemical entity with a well-defined structure and a plausible, efficient synthetic route. Its core N-aryl benzamide scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous successful therapeutic agents.

The primary knowledge gap for this specific molecule is the absence of published biological activity data. Based on robust structural analogy, this compound represents a promising candidate for investigation in several high-impact therapeutic areas.

Future research should focus on:

  • Systematic Biological Screening: Evaluating the compound's activity against panels of protein kinases (with a focus on BTK) and histone deacetylases.

  • Cytotoxicity Profiling: Assessing its anti-proliferative effects against a diverse panel of cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to understand the contribution of the 4-amino and 2-fluoro substituents to any observed biological activity.

This technical guide serves as a foundational resource to catalyze these future investigations, providing the necessary chemical context and strategic rationale for exploring the therapeutic potential of this compound.

References

  • Butt, M. F., & Al-Ghamdi, S. S. (2024). Bruton's Tyrosine Kinase Inhibitors: Recent Updates. Cureus. [Link]

  • Oncologics. (2024). What are BTK inhibitors and how do they work?. [Link]

  • Wikipedia. Bruton's tyrosine kinase. [Link]

  • Singh, J., et al. (2012). Bruton's Tyrosine Kinase Inhibitors: Approaches to Potent and Selective Inhibition, Preclinical and Clinical Evaluation for Inflammatory Diseases and B Cell Malignancies. Journal of Medicinal Chemistry. [Link]

  • Chen, Y., et al. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology. [Link]

  • PubChem. 4-Amino-2-fluoro-N-methylbenzamide. [Link]

  • PubChem. 4-amino-2-fluoro-N-(2-phenylpropyl)benzamide. [Link]

  • A B Enterprises. This compound. [Link]

  • Finar Limited. Material Safety Data Sheet - Benzamide. [Link]

  • Zeller, W. J., et al. (1985). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. Cancer Treatment Reports. [Link]

  • Springer, C. J., et al. 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
  • ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. [Link]

  • Gros, C., et al. (2015). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules. [Link]

  • ResearchGate. biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. [Link]

  • Chen, Y., et al. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. PubMed. [Link]

  • Wessling, R. A., et al. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Link]

  • PubChemLite. 2-amino-n-(4-fluorophenyl)benzamide. [Link]

  • Zhang, L., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Molecules. [Link]

  • BindingDB. N-(2-aminophenyl)-4-azanyl-benzamide. [Link]

  • ResearchGate. Spectral characterization and crystal structure of 2-amino-N′-[(1Z)-1-(4-chlorophenyl)ethylidene]-benzohydrazide. [Link]

  • Peng, J. W. (2022). Solution NMR Spectroscopy in Target-Based Drug Discovery. International Journal of Molecular Sciences. [Link]

  • Wishart, D. S., et al. (2025). The Natural Products Magnetic Resonance Database NP-MRD for 2025. OSTI.gov. [Link]

  • L-B., et al. (2023). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. Chemical Science. [Link]

Sources

An In-depth Technical Guide to N-(2-fluorophenyl)-4-aminobenzamide: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic pathway for N-(2-fluorophenyl)-4-aminobenzamide. While direct experimental data for this specific molecule is not extensively available in public literature, this document leverages established principles of organic chemistry and data from closely related analogues to present a scientifically robust guide for researchers, scientists, and professionals in the field of drug development. The guide includes a detailed, step-by-step synthesis protocol, predicted analytical data, and a discussion of its potential as a scaffold in medicinal chemistry, drawing parallels with similar bioactive molecules.

Introduction

N-aryl benzamides are a prominent class of compounds in medicinal chemistry, forming the core structure of numerous therapeutic agents. The introduction of a fluorine atom onto the N-phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, binding affinity, and bioavailability. The 4-amino substitution on the benzamide moiety provides a versatile handle for further chemical modification, making N-(2-fluorophenyl)-4-aminobenzamide a potentially valuable building block in the synthesis of novel drug candidates. This guide aims to provide a foundational understanding of this compound to facilitate its exploration in research and development.

Molecular Structure and Properties

The chemical structure of N-(2-fluorophenyl)-4-aminobenzamide consists of a central benzamide core. The nitrogen of the amide is substituted with a 2-fluorophenyl group, and the benzoyl ring is substituted at the 4-position with an amino group.

Chemical Structure:

Predicted Physicochemical Properties:

PropertyPredicted ValueSource
Molecular FormulaC₁₃H₁₁FN₂O-
Molecular Weight230.24 g/mol -
AppearanceOff-white to light brown solidAnalogy
Melting Point>150 °CAnalogy
SolubilitySoluble in polar organic solvents (e.g., DMSO, DMF, Methanol)Analogy
pKa (amine)~4-5Analogy

Proposed Synthesis of N-(2-fluorophenyl)-4-aminobenzamide

A robust and widely applicable method for the synthesis of N-(2-fluorophenyl)-4-aminobenzamide involves a two-step process starting from 4-nitrobenzoic acid. This approach is advantageous as it utilizes readily available starting materials and employs well-established chemical transformations. The key steps are:

  • Amide Bond Formation: Coupling of 4-nitrobenzoyl chloride with 2-fluoroaniline to form the N-(2-fluorophenyl)-4-nitrobenzamide intermediate.

  • Nitro Group Reduction: Reduction of the nitro group to an amine to yield the final product.

The following sections provide a detailed, step-by-step protocol for this synthetic route.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Amide Bond Formation cluster_step2 Step 2: Nitro Group Reduction start1 4-Nitrobenzoic Acid reagent1 Thionyl Chloride (SOCl₂) start1->reagent1 Chlorination intermediate1 4-Nitrobenzoyl Chloride reagent1->intermediate1 product1 N-(2-fluorophenyl)-4-nitrobenzamide intermediate1->product1 Amidation start2 2-Fluoroaniline start2->product1 reagent2 Fe / NH₄Cl or H₂/Pd-C product1->reagent2 Reduction final_product N-(2-fluorophenyl)-4-aminobenzamide reagent2->final_product

Caption: Proposed two-step synthesis of N-(2-fluorophenyl)-4-aminobenzamide.

Detailed Experimental Protocol

Step 1: Synthesis of N-(2-fluorophenyl)-4-nitrobenzamide

This procedure is adapted from standard amide coupling reactions.

Materials:

  • 4-Nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • 2-Fluoroaniline

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel

Procedure:

  • To a stirred solution of 4-nitrobenzoic acid (1 equivalent) in anhydrous DCM, add thionyl chloride (1.5 equivalents) dropwise at 0 °C.

  • Add a catalytic amount of DMF.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours until the evolution of gas ceases.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 4-nitrobenzoyl chloride is used in the next step without further purification.

  • Dissolve the crude 4-nitrobenzoyl chloride in anhydrous DCM and cool to 0 °C.

  • To this solution, add a solution of 2-fluoroaniline (1 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(2-fluorophenyl)-4-nitrobenzamide as a solid.

Step 2: Synthesis of N-(2-fluorophenyl)-4-aminobenzamide

The reduction of the nitro group can be achieved through various methods. Catalytic hydrogenation is a clean and efficient method.[1]

Materials:

  • N-(2-fluorophenyl)-4-nitrobenzamide

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas supply or a hydrogen transfer reagent (e.g., ammonium formate)

  • Celite®

Procedure:

  • Dissolve N-(2-fluorophenyl)-4-nitrobenzamide (1 equivalent) in ethanol in a hydrogenation vessel.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Purge the vessel with nitrogen and then with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude N-(2-fluorophenyl)-4-aminobenzamide.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Analytical Characterization

The structure of the synthesized N-(2-fluorophenyl)-4-aminobenzamide should be confirmed using standard analytical techniques. The following table provides predicted data based on the analysis of structurally similar compounds.[2]

TechniquePredicted Data
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~10.2 (s, 1H, NH-amide), ~7.8-8.0 (m, 2H, Ar-H), ~7.1-7.4 (m, 4H, Ar-H), ~6.6-6.8 (m, 2H, Ar-H), ~5.8 (s, 2H, NH₂).
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~165 (C=O), ~155 (d, J=245 Hz, C-F), ~152 (C-NH₂), ~120-135 (aromatic carbons), ~115 (d, J=20 Hz, C-H ortho to F), ~114 (aromatic carbons).
IR (KBr, cm⁻¹)ν: ~3450-3300 (N-H stretching, amine and amide), ~1640 (C=O stretching, amide I), ~1600, 1500 (aromatic C=C stretching), ~1250 (C-F stretching).
Mass Spec. (ESI-MS)m/z: 231.09 [M+H]⁺, 253.07 [M+Na]⁺.

Potential Applications in Drug Development

The N-(2-fluorophenyl)-4-aminobenzamide scaffold holds significant potential in medicinal chemistry due to the presence of key pharmacophoric features.

Scaffold for Bioactive Molecules

The 4-amino group serves as a key site for further functionalization, allowing for the synthesis of a diverse library of compounds. This can be achieved through reactions such as:

  • Acylation/Sulfonylation: To introduce various substituents and explore structure-activity relationships.

  • Diazotization: Followed by coupling reactions to generate azo compounds.

  • Reductive Amination: To introduce alkyl or aryl groups.

Derivatives of aminobenzamides have been investigated for a wide range of biological activities, including as antimicrobial and anticancer agents.[2][3]

Signaling Pathway Diagram

The benzamide moiety is a known pharmacophore in various enzyme inhibitors, including histone deacetylase (HDAC) inhibitors. While the specific biological targets of N-(2-fluorophenyl)-4-aminobenzamide are yet to be determined, its structural similarity to known HDAC inhibitors suggests it could be a starting point for developing novel epigenetic modulators.

Signaling_Pathway cluster_drug_action Potential Mechanism of Action cluster_cellular_effect Cellular Consequences drug N-(2-fluorophenyl)- 4-aminobenzamide Derivative target Enzyme Target (e.g., HDAC) drug->target Inhibition pathway Downstream Signaling Pathway Modulation target->pathway effect Therapeutic Effect (e.g., Anti-proliferative) pathway->effect

Caption: Hypothetical signaling pathway for a derivative of N-(2-fluorophenyl)-4-aminobenzamide.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of N-(2-fluorophenyl)-4-aminobenzamide. The proposed synthesis is based on well-established and reliable chemical transformations, offering a clear path for its preparation in a laboratory setting. The predicted analytical data serves as a benchmark for the characterization of the synthesized compound. The structural features of N-(2-fluorophenyl)-4-aminobenzamide make it an attractive scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further experimental validation of its synthesis, characterization, and biological activity is warranted to fully explore its potential in drug discovery and development.

References

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8(10), 273-280.
  • Al-Omair, M. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3654-3673.
  • Fisher Scientific. (2025).
  • Google Patents. (2013). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • Chen, W., et al. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology, 10, 592385.
  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
  • BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Reactivity of 4-Aminobenzoyl Chloride.
  • Google Patents. (1994). WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
  • Chem-Impex. (n.d.). 4-Fluorobenzamide.
  • BLD Pharm. (n.d.). 4-Amino-2-fluoro-N-methylbenzamide.
  • Santa Cruz Biotechnology. (n.d.). N-(4-Aminophenyl)-2-fluorobenzamide.
  • Sigma-Aldrich. (n.d.). 2-Amino-4-fluorobenzamide.
  • BenchChem. (2025). An In-depth Technical Guide to 4-Aminobenzoyl Chloride.
  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • Google Patents. (1996). CN1012498B - The preparation method of N-(2'-aminophenyl)

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A Comprehensive Safety and Handling Guide for 4-Amino-N-(2-fluorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide to the chemical safety, handling, and emergency protocols for 4-Amino-N-(2-fluorophenyl)benzamide. It is intended for researchers, scientists, and professionals in the field of drug development who may work with this compound or its structural analogues.

Preamble: A Proactive Approach to Chemical Safety Assessment

Compound Identification and Analogue Profile

This compound belongs to the benzamide class of compounds, characterized by a benzene ring linked to an amide group. The presence of an amino group and a fluorinated phenyl ring dictates its chemical reactivity and, consequently, its toxicological profile. To build a comprehensive safety framework, we will reference the following structural analogues for which safety data is available.

Compound Name CAS Number Key Structural Difference from Target Reference
4-Amino-2-fluoro-N-methylbenzamide915087-25-1Fluoro group at position 2; methyl group on amide nitrogen.[1][2]
4-amino-N-(4-fluorophenyl)benzamide698988-07-7Fluoro group at position 4 on the N-phenyl ring.[3]
4-Aminobenzamide2835-68-9Lacks the N-(2-fluorophenyl) group; represents the core aminobenzamide structure.[4][5][6]
4-Amino-N-(2-chlorophenyl)benzamide888-79-9Chlorine substitution instead of fluorine.

Synthesized Hazard Identification and Classification

Based on the hazard data from its analogues, this compound is considered a hazardous chemical. The primary hazards are associated with ingestion, skin/eye contact, and inhalation of its dust. The GHS classifications are synthesized from the most consistent warnings across its analogues.[1][3][7]

GHS Hazard Pictogram:



Signal Word: Warning [1][3]

Hazard Statement Code Rationale and Field Insights Source(s)
Harmful if swallowedH302Benzamide derivatives can exhibit oral toxicity. This is a standard precautionary statement for many research chemicals where full toxicological data is pending.[1]
Causes skin irritationH315Aromatic amines are frequently associated with skin irritation. The amide linkage does not fully mitigate this risk.[3][7]
May cause an allergic skin reactionH317Sensitization is a key concern with amino-aromatic compounds. Repeated exposure, even at low levels, can lead to an allergic response, necessitating strict avoidance of skin contact.[1]
Causes serious eye irritationH319As a fine particulate solid, the compound can cause significant mechanical and chemical irritation to the eyes, potentially leading to damage if not addressed immediately.[1][7]
May cause respiratory irritationH335Inhaling fine organic dusts can lead to irritation of the respiratory tract. This is a physical hazard common to most powdered research chemicals.[3]

Proactive Risk Mitigation: Engineering Controls and PPE

A foundational principle of laboratory safety is the "Hierarchy of Controls," which prioritizes risk mitigation strategies from most to least effective. This framework is essential for handling powdered compounds like this compound.

HierarchyOfControls Elimination Elimination (Not Feasible) Substitution Substitution (Use a safer alternative) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures.

3.1. Engineering Controls: The First Line of Defense The primary engineering control for this compound is a certified chemical fume hood.[4]

  • Causality: Handling the solid powder exclusively within a fume hood prevents the formation of inhalable dust in the general laboratory environment.[4][5] This directly mitigates the respiratory irritation hazard (H335). It also provides a contained space in case of an accidental spill.

3.2. Personal Protective Equipment (PPE): The Essential Barrier Correct PPE is mandatory when handling this compound.[1]

Protection Type Specification Justification and Best Practices Source(s)
Eye/Face Tightly fitting safety goggles or a full-face shield.Conforms to EN 166 (EU) or NIOSH (US) standards. This is non-negotiable due to the H319 "Causes serious eye irritation" classification. A face shield is recommended when handling larger quantities where splashing is a remote possibility.[1][5]
Skin Nitrile gloves and a flame-resistant lab coat.Gloves must be inspected before use and disposed of properly after handling. The selection of nitrile provides good chemical resistance. A lab coat prevents contamination of personal clothing.[1][5]
Respiratory NIOSH/EN-approved respirator with a particulate filter.Required only if handling the compound outside of a fume hood or during a large spill cleanup where dust generation is unavoidable. This is a secondary measure to engineering controls.[1]

Emergency Protocols: A Self-Validating Response System

In the event of an exposure, a rapid and correct response is critical. The following step-by-step protocols are designed to be a self-validating system for immediate action.

EmergencyResponse cluster_routes Exposure Route cluster_actions Immediate Actions Start Exposure Event Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion Wash Remove contaminated clothing. Wash skin with soap & water for 15 minutes. Skin->Wash Rinse Rinse cautiously with water for several minutes. Remove contact lenses if present. Continue rinsing. Eyes->Rinse FreshAir Move to fresh air. If breathing is difficult, give oxygen. Inhalation->FreshAir RinseMouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->RinseMouth End Seek Immediate Medical Attention Wash->End Rinse->End FreshAir->End RinseMouth->End

Caption: Emergency response workflow for accidental exposure.

Detailed First-Aid Measures:

Exposure Route Step-by-Step Protocol Source(s)
Inhalation 1. Immediately move the individual to an area with fresh air.[1] 2. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration, but avoid mouth-to-mouth resuscitation if the chemical was ingested.[2] 3. Seek immediate medical attention.
Skin Contact 1. Immediately take off all contaminated clothing.[1] 2. Wash the affected skin area with plenty of soap and water.[7] 3. If skin irritation or a rash develops, get medical help.[2] 4. Wash contaminated clothing before reuse.[1]
Eye Contact 1. Immediately begin to rinse the eyes with pure water for at least 15 minutes.[2] 2. Ensure adequate flushing by separating the eyelids with fingers. 3. If present and easy to do, remove contact lenses. Continue rinsing.[1] 4. Seek immediate medical attention, preferably from an ophthalmologist.
Ingestion 1. Rinse the mouth thoroughly with water.[1] 2. Never give anything by mouth to an unconscious person.[5] 3. Do NOT induce vomiting. 4. Call a poison control center or seek immediate medical help.[2]

Handling, Storage, and Chemical Stability

Proper handling and storage are paramount to maintaining the integrity of the compound and ensuring laboratory safety.

5.1. Safe Handling Procedures

  • Dust Prevention: Always handle the compound in a way that avoids the formation of dust and aerosols.[4][5]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the material and before breaks.[1][5]

  • Ignition Sources: While not highly flammable, keep away from sources of ignition. Fine dust dispersed in air can potentially form an explosive mixture.[4]

5.2. Storage Conditions

  • Container: Keep the container tightly closed and properly labeled.[4]

  • Environment: Store in a dry, cool, and well-ventilated place.[4][5] This is crucial as many amine-containing compounds can be hygroscopic or sensitive to oxidation.

  • Incompatibilities: Segregate from strong oxidizing agents and strong acids to prevent potentially vigorous or exothermic reactions.[4]

5.3. Accidental Release Measures

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[2]

  • Cleanup: Wear full PPE, including respiratory protection. Carefully sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[4][5]

Disposal Considerations

Disposal of this compound and its containers must be performed in accordance with all applicable local, state, and federal regulations.

  • Method: It is recommended to use a licensed professional waste disposal service.[5]

  • Procedure: A common method for organic solids is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products like NOx.[4][5]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties, primarily based on the target compound and its closest analogue, 4-amino-N-(4-fluorophenyl)benzamide.

Property Value Source(s)
Molecular Formula C₁₃H₁₁FN₂O[3]
Molecular Weight 230.24 g/mol [3]
Appearance Expected to be a solid (powder/crystalline).
Purity Typically >95-98% for research grades.[3]
Storage Temperature Room temperature, in a dark, inert atmosphere.

References

  • 4-amino-2-fluoro-N-(2-phenylpropyl)benzamide | C16H17FN2O - PubChem. National Center for Biotechnology Information. [Link]

  • WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
  • Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. PubMed. [Link]

  • p-amino benzamide - msds cas. Oxford Lab Fine Chem LLP. [Link]

  • Safety data sheet. BASF. [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Benzamide, 4-amino-. NIST WebBook. [Link]

Sources

An In-depth Technical Guide on Determining the Solubility of 4-Amino-N-(2-fluorophenyl)benzamide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the solubility of 4-Amino-N-(2-fluorophenyl)benzamide in dimethyl sulfoxide (DMSO). The methodologies outlined herein are grounded in established principles of physical chemistry and are designed to ensure data integrity and reproducibility.

Executive Summary: The Critical Role of DMSO in Preclinical Research

Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent with a remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[1] This characteristic has made it an indispensable tool in early-stage drug discovery and in vitro screening, where it is often used to create concentrated stock solutions of test compounds.[2][3] For a molecule like this compound, a benzamide derivative with potential therapeutic applications, understanding its solubility in DMSO is a foundational step. This knowledge is crucial for designing experiments, ensuring accurate dosing in biological assays, and interpreting structure-activity relationships.[3] This guide will detail the theoretical underpinnings and a practical, step-by-step protocol for the precise determination of its solubility.

Foundational Principles: Understanding Solubility in DMSO

The solubility of a compound is the maximum amount of that substance that can be completely dissolved in a given volume of a solvent at a specific temperature and pressure to form a saturated solution. Several factors influence the solubility of this compound in DMSO:

  • Molecular Structure: The presence of both hydrogen bond donors (the amino and amide groups) and a relatively nonpolar aromatic structure in this compound suggests that a polar aprotic solvent like DMSO is a suitable choice.[2]

  • Purity of the Compound: Impurities can significantly alter the measured solubility. It is imperative to use a well-characterized and highly pure sample of this compound.

  • Solvent Grade: The use of anhydrous, high-purity DMSO is critical to avoid the influence of water, which can affect the solvation process.[4]

  • Temperature: Solubility is temperature-dependent. Therefore, all measurements must be conducted at a constant and recorded temperature.

  • Equilibrium: A true solubility measurement reflects a state of equilibrium between the dissolved and undissolved solute. Sufficient time must be allowed for this equilibrium to be reached.[4]

Health and Safety Precautions

Before commencing any experimental work, it is crucial to review the Safety Data Sheet (SDS) for this compound and DMSO.

  • This compound: Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6] Avoid inhalation of dust and skin contact.[7]

  • DMSO: DMSO is an excellent penetration enhancer and can carry dissolved substances through the skin.[8] Therefore, extreme caution should be exercised to avoid skin contact when handling solutions of this compound in DMSO. Always wear appropriate gloves.

Experimental Protocol: Determination of Kinetic Solubility

This section details a robust protocol for determining the kinetic solubility of this compound in DMSO. This method is widely used in drug discovery for its speed and requirement for only a small amount of compound.[9]

Materials and Equipment
  • This compound (purity >95%)

  • Anhydrous DMSO (≥99.9%)

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Thermomixer or incubator capable of maintaining a constant temperature

  • Microcentrifuge

  • Calibrated positive displacement micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase for HPLC analysis

  • Volumetric flasks and other standard laboratory glassware

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_result Result start Weigh Compound add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex to Mix add_dmso->vortex incubate Incubate at Constant Temperature (e.g., 24 hours) vortex->incubate centrifuge Centrifuge to Pellet Undissolved Solid incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute Supernatant supernatant->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate Concentration hplc->calculate end Solubility Value calculate->end

Sources

Methodological & Application

Application Note: Strategies and Protocols for the Amide Coupling of 2-Fluoroaniline and 4-Nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the successful amide coupling of 2-fluoroaniline and 4-nitrobenzoic acid to form N-(2-fluorophenyl)-4-nitrobenzamide. This specific transformation presents a common challenge in medicinal chemistry and materials science due to the electronically deactivated nature of both coupling partners. 2-Fluoroaniline is a poor nucleophile, while 4-nitrobenzoic acid requires efficient activation. We present an in-depth analysis of the underlying chemical principles, a comparative evaluation of modern coupling reagents, and detailed, field-proven protocols using both carbodiimide (EDC/HOBt) and uronium salt (HATU) methodologies. This guide is intended for researchers, chemists, and drug development professionals seeking robust and optimized conditions for challenging amide bond formations.

Introduction: The Challenge of Coupling Deactivated Substrates

Amide bond formation is arguably the most frequently performed reaction in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] While the reaction between a carboxylic acid and an amine is thermodynamically favorable, it is kinetically slow, necessitating the activation of the carboxylic acid.[1][2]

The coupling of 2-fluoroaniline and 4-nitrobenzoic acid is a representative example of a difficult transformation. The substrates present a dual electronic challenge:

  • 2-Fluoroaniline: The presence of an electron-withdrawing fluorine atom ortho to the amine group significantly reduces the nucleophilicity of the nitrogen atom through a strong inductive effect. This makes the amine less reactive towards activated carboxylic acid species.[3][4][5]

  • 4-Nitrobenzoic Acid: The potent electron-withdrawing nitro group enhances the acidity of the carboxyl proton but does not sufficiently increase the electrophilicity of the carbonyl carbon for facile reaction with a weak nucleophile.

Direct thermal condensation is impractical for these substrates, requiring harsh conditions that are incompatible with most complex molecules.[6] Therefore, the selection of an appropriate coupling reagent and optimized reaction conditions is critical for achieving high yields and purity. This note will dissect the mechanistic rationale behind effective coupling strategies and provide actionable protocols.

Principles of Carboxylic Acid Activation

The core principle of amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[6][7] This is achieved by reacting the carboxylic acid with a "coupling reagent" to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

G cluster_0 Activation Phase cluster_1 Coupling Phase Acid Carboxylic Acid (R-COOH) Active_Intermediate Activated Intermediate (R-CO-LG) Acid->Active_Intermediate + Reagent Reagent Coupling Reagent Amide Amide Product (R-CO-NHR') Active_Intermediate->Amide Amine Amine (R'-NH2) Amine->Amide Nucleophilic Attack

Caption: General principle of amide bond formation.

Comparative Analysis of Coupling Methodologies

The choice of coupling reagent is the most critical parameter for success. For challenging substrates like 2-fluoroaniline, highly efficient activators are required. We will compare two of the most effective and widely used classes of reagents.

Carbodiimide-Based Method: EDC/HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[6][8] However, this intermediate is unstable and can rearrange into an unreactive N-acylurea byproduct, particularly with poor nucleophiles.[9][10]

To mitigate this, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always used. HOBt acts as a nucleophilic trap, intercepting the O-acylisourea to form an HOBt active ester.[8] This ester is more stable than the O-acylisourea, yet sufficiently reactive to be attacked by the amine, thereby improving yields and reducing side reactions.[8]

G Acid 4-Nitrobenzoic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt - EDU N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement HOBt HOBt Amide N-(2-fluorophenyl)- 4-nitrobenzamide HOBt_Ester->Amide + Amine - HOBt Amine 2-Fluoroaniline EDU EDU Byproduct (Water Soluble) G Acid 4-Nitrobenzoic Acid Carboxylate Carboxylate Acid->Carboxylate + DIPEA Base DIPEA OAt_Ester OAt Active Ester (Highly Reactive) Carboxylate->OAt_Ester + HATU - TMU HATU HATU Amide N-(2-fluorophenyl)- 4-nitrobenzamide OAt_Ester->Amide + Amine - HOAt Amine 2-Fluoroaniline TMU TMU Byproduct

Caption: Mechanism of HATU-mediated coupling.

Summary of Methodologies
FeatureEDC/HOBtHATU
Reactivity Good, but can be sluggish with deactivated amines.Excellent, highly effective for challenging couplings. [8][11]
Cost Generally more cost-effective.More expensive.
Byproducts Water-soluble urea (EDU), easy to remove via aqueous workup. [12]Tetramethylurea (TMU) and HOAt, removed by workup.
Side Reactions N-acylurea formation, especially if HOBt is omitted. [9]Guanidinium formation with excess reagent.
Base Required Stoichiometric tertiary amine (e.g., DIPEA, TEA) often used.Requires a non-nucleophilic base (e.g., DIPEA). [2]
Recommendation A good starting point; may require optimization (e.g., longer time, heat).Recommended method for highest probability of success and yield.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of N-(2-fluorophenyl)-4-nitrobenzamide.

G Start Setup Inert Atmosphere Dissolve Dissolve Acid, Amine & Additives in Anhydrous Solvent Start->Dissolve Cool Cool to 0 °C (Ice Bath) Dissolve->Cool Add_Reagent Add Coupling Reagent & Base Cool->Add_Reagent React Warm to RT Stir 2-24h Add_Reagent->React Monitor Monitor by TLC / LC-MS React->Monitor Monitor->React Incomplete Workup Aqueous Workup (Acid/Base Washes) Monitor->Workup Complete Purify Purification (Column Chromatography or Recrystallization) Workup->Purify End Characterize Pure Product Purify->End

Caption: General experimental workflow for amide coupling.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a reliable standard procedure that can be effective, though it may require longer reaction times for this specific substrate pair.

Materials & Reagents

ReagentM.W.Amount (mmol)Equiv.Mass / Volume
4-Nitrobenzoic acid167.121.01.0167 mg
2-Fluoroaniline111.121.11.1122 mg (109 µL)
EDC·HCl191.701.21.2230 mg
HOBt (anhydrous)135.121.21.2162 mg
DIPEA129.242.52.5432 µL
Anhydrous DMF---5 mL

Step-by-Step Procedure

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-nitrobenzoic acid (167 mg, 1.0 mmol), HOBt (162 mg, 1.2 mmol), and 2-fluoroaniline (109 µL, 1.1 mmol).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) and stir the mixture until all solids dissolve.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Add EDC·HCl (230 mg, 1.2 mmol) to the cooled solution in one portion.

  • Base Addition: Add DIPEA (432 µL, 2.5 mmol) dropwise to the stirring mixture. A mild exotherm may be observed.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Workup: Pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).

    • Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the pure N-(2-fluorophenyl)-4-nitrobenzamide.

Protocol 2: HATU Mediated Coupling (Recommended)

This protocol utilizes a more powerful coupling reagent and is highly recommended for achieving a faster reaction and higher yield with these challenging substrates. [8] Materials & Reagents

ReagentM.W.Amount (mmol)Equiv.Mass / Volume
4-Nitrobenzoic acid167.121.01.0167 mg
2-Fluoroaniline111.121.11.1122 mg (109 µL)
HATU380.231.11.1418 mg
DIPEA129.243.03.0518 µL
Anhydrous DMF---5 mL

Step-by-Step Procedure

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 4-nitrobenzoic acid (167 mg, 1.0 mmol) and HATU (418 mg, 1.1 mmol).

  • Dissolution: Add anhydrous DMF (5 mL) and stir to dissolve.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Pre-activation: Add DIPEA (518 µL, 3.0 mmol) dropwise to the stirred solution. Stir the mixture at 0 °C for 15-20 minutes. This "pre-activation" step forms the reactive OAt-ester.

  • Amine Addition: Add 2-fluoroaniline (109 µL, 1.1 mmol) to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete much faster than with EDC/HOBt.

  • Workup & Purification: Follow steps 8-10 from Protocol 1.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Insufficient activation (especially with EDC).2. Wet reagents or solvents hydrolyzing the active intermediate.3. Reaction time too short or temperature too low.1. Switch to the more reactive HATU protocol.<[8]br>2. Ensure all glassware is flame-dried and solvents are anhydrous.3. Increase reaction time. Gentle heating (e.g., 40-50 °C) can be attempted, but monitor for side products.
Incomplete Reaction 1. Steric hindrance or poor nucleophilicity of the amine.2. Insufficient equivalents of coupling reagent or base.1. Use the HATU protocol. Consider a slight excess of the amine (e.g., 1.2-1.5 equiv.).2. Re-check calculations and ensure at least 1.1-1.2 equivalents of the coupling reagent are used.
Side Product Formation 1. N-acylurea formation (with EDC).2. Self-condensation of the carboxylic acid (anhydride formation).1. Ensure HOBt is included in the EDC protocol.<br>2. Pre-activate the acid with the coupling reagent for a short period (15-20 min) before adding the amine.

Conclusion

The amide coupling of 2-fluoroaniline and 4-nitrobenzoic acid is a challenging but achievable transformation with the correct choice of methodology. Due to the electronically deactivated nature of the aniline, standard EDC/HOBt conditions may prove sluggish, although they can be optimized. For a more rapid, reliable, and high-yielding synthesis, the use of a potent uronium salt reagent such as HATU is the recommended strategy . By understanding the mechanistic principles and following the detailed protocols provided, researchers can confidently approach this and similar difficult amide bond formations.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate chemistry, 6(1), 123–130. [Link]

  • Semple, J. E., et al. (2010). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids. Organic letters, 12(10), 2358–2361. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • The Organic Chemistry Tutor. (2024, January 29). Carbodiimide Coupling: The Better Alternative for Amide Synthesis. YouTube. [Link]

  • Wikipedia. (2023). Carbodiimide. Wikipedia. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Common Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. LibreTexts. [Link]

  • Pattarawarapan, M., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron letters, 51(38), 5034–5037. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631. [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group. Master Organic Chemistry. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Dunås, F., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11449–11455. [Link]

  • Dunås, F., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Reddit. (2024). Amide coupling reaction between a carboxylic acid and aniline derivatives. r/organicchemistry. [Link]

  • Organic Syntheses. (n.d.). A SAFER AND MORE EFFICIENT PREPARATION OF Z-L-PHG-VAL-OME. Organic Syntheses. [Link]

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Application Notes & Protocols: The Strategic Use of 4-Amino-N-(2-fluorophenyl)benzamide in the Synthesis of Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile framework for a multitude of biologically active agents.[1] Within this class, 4-Amino-N-(2-fluorophenyl)benzamide emerges as a particularly valuable building block for the synthesis of targeted kinase inhibitors. Its structure thoughtfully combines a reactive primary amine for diverse chemical elaborations, a stable amide linker, and a fluorinated phenyl ring, which can significantly enhance metabolic stability and binding affinity through favorable electrostatic interactions.[2] This guide provides a comprehensive overview of the synthesis of this key intermediate and its subsequent application in constructing a representative kinase inhibitor via palladium-catalyzed cross-coupling. We will delve into the causality behind the chosen synthetic strategies, provide detailed, step-by-step protocols for laboratory execution, and contextualize the inhibitor's function within a relevant cell signaling pathway.

Introduction: The Rationale for the this compound Scaffold

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The development of small molecule kinase inhibitors that target the ATP-binding site of these enzymes has revolutionized targeted therapy.[4] The design of such inhibitors often relies on "privileged scaffolds"—core molecular structures that are capable of binding to multiple biological targets. The 4-aminobenzamide framework is one such scaffold.[1]

The utility of this compound is rooted in its distinct structural features:

  • The 4-Amino Group: This primary amine serves as a crucial synthetic handle. It is readily functionalized through reactions like acylation, alkylation, or, most powerfully, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), allowing for the introduction of various heterocyclic systems that are essential for specific kinase recognition.[2]

  • The Amide Linker: The central benzamide linkage provides structural rigidity and acts as a key hydrogen bond donor and acceptor, enabling strong interactions within the kinase hinge region, a common anchoring point for inhibitors.

  • The 2-Fluorophenyl Moiety: The strategic placement of a fluorine atom on the N-phenyl ring is a common tactic in drug design. Fluorine can improve pharmacokinetic properties by blocking sites of metabolic oxidation. Furthermore, its high electronegativity can lead to favorable orthogonal dipole-dipole or hydrogen bonding interactions with the target protein, thereby increasing binding affinity and selectivity.[2]

Synthesis of the Core Intermediate: this compound

The most direct and reliable synthesis of the title compound is a two-step process beginning with commercially available starting materials: 4-nitrobenzoyl chloride and 2-fluoroaniline. This pathway involves an initial amide bond formation followed by a robust reduction of the nitro group.[5][6]

Workflow for Synthesis of the Core Intermediate

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Nitro Group Reduction A 4-Nitrobenzoyl Chloride C 4-Nitro-N-(2-fluorophenyl)benzamide A->C Base (e.g., Pyridine) DCM, 0°C to RT B 2-Fluoroaniline B->C Base (e.g., Pyridine) DCM, 0°C to RT D 4-Nitro-N-(2-fluorophenyl)benzamide E This compound D->E Reducing Agent (e.g., H2, Pd/C) Solvent (e.g., EtOH)

Caption: Synthetic workflow for this compound.

Protocol 2.1: Synthesis of 4-Nitro-N-(2-fluorophenyl)benzamide

This step creates the central amide bond. The reaction is typically performed at a low temperature to control the exothermicity of the acylation.

  • Reagents & Materials:

    • 2-Fluoroaniline (1.0 eq)

    • 4-Nitrobenzoyl chloride (1.05 eq)

    • Pyridine (1.5 eq) or Triethylamine (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • 1M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 2-fluoroaniline in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

    • Add pyridine (or triethylamine) to the solution.

    • Slowly add a solution of 4-nitrobenzoyl chloride in anhydrous DCM dropwise over 20-30 minutes. Causality Note: Slow addition is crucial to prevent side reactions and control the reaction temperature.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring completion by TLC or LC-MS.

    • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (2x), water (1x), saturated sodium bicarbonate solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting crude solid can be purified by recrystallization from ethanol or by silica gel chromatography to yield the product as a pale yellow solid.

Protocol 2.2: Synthesis of this compound

This step reduces the electron-withdrawing nitro group to the electron-donating amino group, which is the key functional handle for subsequent reactions. Catalytic hydrogenation is a clean and efficient method for this transformation.[6]

  • Reagents & Materials:

    • 4-Nitro-N-(2-fluorophenyl)benzamide (1.0 eq)

    • Palladium on carbon (10% w/w, ~5 mol%)

    • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

    • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Procedure:

    • To a solution of 4-Nitro-N-(2-fluorophenyl)benzamide in ethanol in a suitable flask, carefully add 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). Safety Note: Pd/C is flammable and can ignite solvents in the presence of air.

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

    • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

    • Once complete, carefully purge the reaction vessel with nitrogen.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethanol. Causality Note: Celite filtration prevents fine catalyst particles from contaminating the product.

    • Concentrate the filtrate under reduced pressure to yield this compound as an off-white or light brown solid, which is often pure enough for the next step.

Application: Synthesis of a Representative Kinase Inhibitor

With the core intermediate in hand, we can now construct a more complex molecule representative of a modern kinase inhibitor. We will use a Buchwald-Hartwig amination reaction to couple the 4-amino group with a heterocyclic halide. This reaction is a cornerstone of modern drug discovery for its reliability and broad substrate scope.[2] For this example, we will synthesize a hypothetical inhibitor, BK-Inhibitor-42F , by coupling our intermediate with 2-chloro-4-methylpyrimidine.

Workflow for Kinase Inhibitor Synthesis

G cluster_0 Buchwald-Hartwig Amination A This compound C BK-Inhibitor-42F A->C Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) Solvent (e.g., Dioxane), Heat B 2-Chloro-4-methylpyrimidine B->C Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) Solvent (e.g., Dioxane), Heat

Caption: C-N cross-coupling to form the final inhibitor.

Protocol 3.1: Synthesis of N-(2-fluorophenyl)-4-((4-methylpyrimidin-2-yl)amino)benzamide (BK-Inhibitor-42F)

This protocol details the palladium-catalyzed C-N bond formation. The choice of catalyst, ligand, and base is critical for achieving high yields.

  • Reagents & Materials:

    • This compound (1.0 eq)

    • 2-Chloro-4-methylpyrimidine (1.1 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)

    • Xantphos (5 mol%)

    • Cesium Carbonate (Cs₂CO₃, 2.0 eq)

    • 1,4-Dioxane, anhydrous

  • Procedure:

    • In an oven-dried Schlenk tube or microwave vial, combine this compound, 2-chloro-4-methylpyrimidine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

    • Evacuate the vessel and backfill with an inert gas (argon or nitrogen). Repeat three times.

    • Add anhydrous 1,4-dioxane via syringe.

    • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-18 hours. Causality Note: The combination of a palladium catalyst and a specialized phosphine ligand (Xantphos) is essential to facilitate the reductive elimination step that forms the C-N bond.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite® to remove inorganic salts and catalyst residues.

    • Concentrate the filtrate and purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the final product, BK-Inhibitor-42F .

Data Presentation & Characterization

All synthesized compounds must be rigorously characterized to confirm their structure and purity.

Compound NameStepMethodExpected YieldPurity (HPLC)Characterization Methods
4-Nitro-N-(2-fluorophenyl)benzamide2.1Amide Coupling85-95%>98%¹H NMR, ¹³C NMR, HRMS
This compound2.2Catalytic Hydrogenation90-99%>98%¹H NMR, ¹³C NMR, HRMS
BK-Inhibitor-42F 3.1Buchwald-Hartwig Amination60-80%>99%¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS

Mechanism of Action & Biological Context

Most small-molecule kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding in the catalytic cleft of the kinase.[7] Our synthesized molecule, BK-Inhibitor-42F , is designed to act as a Type I inhibitor, binding to the active conformation of a target kinase.

  • Hinge Binding: The aminopyrimidine moiety is a classic "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine ring of ATP.

  • Hydrophobic Pockets: The central benzamide and the terminal 2-fluorophenyl ring are designed to occupy adjacent hydrophobic pockets in the active site, increasing potency and selectivity.

  • Signaling Pathway Interruption: By blocking the ATP-binding site, the inhibitor prevents the kinase from phosphorylating its downstream substrate proteins. This action interrupts the signaling cascade that promotes cell proliferation, survival, or angiogenesis, which is often hyperactive in cancer cells.[3]

Representative Receptor Tyrosine Kinase (RTK) Signaling Pathway

G cluster_0 Cell Exterior cluster_1 Cytoplasm Growth Factor Growth Factor RTK RTK (e.g., EGFR, VEGFR) Growth Factor->RTK Activates ADP ADP RTK->ADP SubstrateP Phosphorylated Substrate RTK->SubstrateP Phosphorylates ATP ATP ATP->RTK Binds Substrate Substrate Protein Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) SubstrateP->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation Inhibitor BK-Inhibitor-42F Inhibitor->RTK Blocks ATP Binding

Caption: Inhibition of a generic RTK pathway by a competitive inhibitor.

Conclusion

This compound is a highly strategic and versatile intermediate for the synthesis of targeted kinase inhibitors. The protocols outlined in this guide demonstrate a robust and logical pathway from simple starting materials to a complex, biologically relevant molecule. The inherent chemical functionalities of the scaffold, combined with powerful synthetic methods like palladium-catalyzed cross-coupling, provide researchers with a reliable platform for developing novel therapeutics targeting a wide range of protein kinases.

References

  • BenchChem. (2025). Navigating the Structure-Activity Landscape of 4-Aminobenzamide Analogs as Potential Kinase Inhibitors. BenchChem.
  • Liang, X., et al. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Journal of Medicinal Chemistry, 59(5), 1984-2004. [Link]

  • MDPI. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI. [Link]

  • BenchChem. (2025). Early Discovery and Synthesis of 4-amino-N-(2-chlorophenyl)benzamide. BenchChem.
  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. [Link]

  • Fouad, Y. A., & Aanei, C. (2017). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Frontiers in Pharmacology, 8, 258. [Link]

  • Okamoto, K., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1359-1362. [Link]

  • van der Graaf, W. T. A., et al. (2012). Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action?. British Journal of Cancer, 107(12), 1951-1956. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide. BenchChem.
  • BenchChem. (2025). Synthesis of Kinase Inhibitors Using 4,6-difluoro-N-methylpyrimidin-2-amine. BenchChem.

Sources

preparation of anthranilamide derivatives from 4-amino-benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 4-Aminobenzamide

Subject: Protocol for the Preparation of Bioactive


-Acylated and Sulfonylated Benzamide Derivatives.
Date:  October 26, 2023
Author:  Senior Application Scientist, Medicinal Chemistry Division
Audience:  Drug Discovery Researchers, Process Chemists.

Part 1: Scope & Strategic Analysis

Executive Summary

This guide details the synthesis of 4-(acylamino)benzamides and related pharmacophores starting from 4-aminobenzamide (CAS: 2835-68-9). While "anthranilamide" strictly refers to the ortho-isomer (2-aminobenzamide), the para-isomer (4-aminobenzamide) is a critical scaffold in medicinal chemistry, particularly for Class I HDAC inhibitors (e.g., Entinostat analogs) and PARP inhibitors.

This protocol addresses the primary synthetic challenge: Chemoselectivity . 4-Aminobenzamide possesses two nitrogen centers with distinct nucleophilicities. The objective is to functionalize the aniline nitrogen (


) while preserving the primary amide (

) to generate

-substituted benzamide libraries.
Chemical Reactivity Profile

The starting material presents a "Nucleophilic Competition" scenario:

  • 
     (C-4 position):  High electron density; 
    
    
    
    -like character (though conjugated);
    
    
    . Primary Nucleophile.
  • 
     (Carbamoyl group):  Low electron density due to resonance withdrawal by the carbonyl; 
    
    
    
    (for deprotonation). Non-Nucleophilic under neutral conditions.

Design Rule: Reactions must be conducted under mild basic conditions (weak bases like Pyridine or


) to activate the aniline without deprotonating the amide, which could lead to over-acylation (imides) or dehydration to nitriles.

ReactivityMap Start 4-Aminobenzamide Aniline Aniline (-NH2) Nucleophilic Target for Acylation Start->Aniline Site A Amide Primary Amide (-CONH2) Electrophilic/Poor Nucleophile Must be Preserved Start->Amide Site B Product 4-(Acylamino)benzamide (Target Scaffold) Aniline->Product Reaction with R-COCl / HATU Amide->Product No Reaction (under controlled pH)

Figure 1: Chemoselectivity map for 4-aminobenzamide functionalization.

Part 2: Experimental Protocols

Protocol A: Synthesis of 4-(Acylamino)benzamides (Amide Coupling)

Application: Synthesis of HDAC inhibitor pharmacophores and bis-amide linkers.

Reagents:

  • Substrate: 4-Aminobenzamide (1.0 equiv).

  • Electrophile: Acid Chloride (R-COCl) OR Carboxylic Acid (R-COOH) with Coupling Agent.

  • Base: Pyridine (for Acid Chlorides) or DIPEA (for HATU coupling).

  • Solvent: Anhydrous DMF or DCM.

Method A1: Acid Chloride Route (High Throughput) This method is preferred for commercially available acid chlorides due to speed and cleanliness.

  • Preparation: Dissolve 4-aminobenzamide (

    
    , 
    
    
    
    ) in anhydrous DCM (
    
    
    ). If solubility is poor, use a 1:1 DCM/DMF mixture.
  • Activation: Add Pyridine (

    
    , 
    
    
    
    ) and cool the solution to
    
    
    under
    
    
    atmosphere.
  • Addition: Dropwise add the Acid Chloride (

    
    ) dissolved in 
    
    
    
    DCM.
  • Reaction: Stir at

    
     for 30 mins, then warm to Room Temperature (RT) and stir for 2–4 hours.
    
    • Checkpoint: Monitor by TLC (EtOAc/Hexane 8:2). Look for the disappearance of the fluorescent aniline spot (

      
      ).
      
  • Quench & Workup:

    • Pour mixture into ice-cold

      
       (
      
      
      
      ) to protonate excess pyridine and unreacted aniline.
    • Filter the precipitate (if solid) or extract with EtOAc.

    • Wash organic layer with Sat.

      
       (to remove acid traces) and Brine.
      
  • Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (MeOH/DCM gradient).

Method A2: HATU-Mediated Coupling (Complex Acids) Use this for sensitive carboxylic acids (e.g., amino acids, heterocycles).

  • Activation: In a separate vial, dissolve Carboxylic Acid (

    
    ) and HATU (
    
    
    
    ,
    
    
    ) in DMF (
    
    
    ). Add DIPEA (
    
    
    ,
    
    
    ). Stir for 10 mins to form the active ester.
  • Coupling: Add 4-aminobenzamide (

    
    ) to the activated acid mixture.
    
  • Reaction: Stir at

    
     for 6–12 hours. (Note: The aniline is less nucleophilic than aliphatic amines, requiring mild heating).
    
  • Workup: Dilute with water (

    
    ). The product usually precipitates. Filter and wash with water and 
    
    
    
    .
Protocol B: Synthesis of Sulfonamide Derivatives

Application: Bioisosteres for kinase inhibitors; increasing solubility and metabolic stability.

Reagents:

  • Substrate: 4-Aminobenzamide.[1]

  • Electrophile: Sulfonyl Chloride (

    
    ).
    
  • Base: Pyridine (acts as solvent and base).

Step-by-Step:

  • Solubilization: Dissolve 4-aminobenzamide (

    
    ) in Pyridine (
    
    
    
    ).
  • Addition: Cool to

    
    . Add Sulfonyl Chloride (
    
    
    
    ) portion-wise.
  • Reaction: Stir at RT for 12 hours.

    • Self-Validating Step: If the reaction turns dark red/brown, it indicates oxidation; ensure inert atmosphere (

      
      ).
      
  • Isolation: Pour the reaction mixture into

    
     of ice-water containing 
    
    
    
    conc. HCl.
    • Mechanism:[1][2][3] Acidification converts pyridine to water-soluble pyridinium salts. The sulfonamide product (being weakly acidic) will precipitate.

  • Filtration: Collect the solid, wash with water, and dry under vacuum.[4]

Part 3: Data Analysis & Validation

Analytical Specifications

Successful derivatization is confirmed by specific shifts in


-NMR.
FeatureStarting Material (4-Aminobenzamide)Product (4-Acylaminobenzamide)Diagnostic Change
Aniline


(Broad singlet, 2H)
Disappears Confirmation of reaction
Amide

N/A

(Singlet, 1H)
New downfield signal
Aromatic Protons

(Doublets)

(Doublets)
Downfield shift due to electron-withdrawing acyl group
Primary Amide

(Broad, 2H)

(Broad, 2H)
Remains present (Intact)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Poor solubility of 4-aminobenzamide in DCM.Switch solvent to DMF or DMAc.
Di-acylation Reaction temperature too high or excess base used.Keep Temp

; Control stoichiometry (1.1 equiv electrophile).
No Reaction Aniline nucleophilicity is too low (electron-poor).Use "Method A2" (HATU) and heat to

or use DMAP catalyst (

).

Part 4: Workflow Visualization

SynthesisWorkflow Input Input: 4-Aminobenzamide Decision Select Electrophile Input->Decision PathA Route A: Acid Chlorides (R-COCl) Decision->PathA PathB Route B: Carboxylic Acids (R-COOH) Decision->PathB StepA1 Base: Pyridine Solvent: DCM/DMF Temp: 0°C to RT PathA->StepA1 StepB1 Reagent: HATU/DIPEA Solvent: DMF Temp: 50°C PathB->StepB1 Workup Workup: Acidic Quench (1M HCl) Precipitation or Extraction StepA1->Workup StepB1->Workup QC QC: 1H-NMR Check for amide NH (~10ppm) Workup->QC

Figure 2: Decision tree for the synthesis of benzamide derivatives.

References

  • Entinostat Synthesis & Benzamide Scaffolds

    • Method for synthesizing novel anticancer medicine entinostat.[2][4][5] (CN104610133A). Google Patents. Link

  • Regioselective Acylation Protocols

    • 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide.[6] (2009).[6][7][8] National Institutes of Health (PubMed). Link

  • Medicinal Chemistry of Benzamides

    • Synthesis of N-(4-aminophenyl)-substituted benzamides. (2016).[9][10] ResearchGate. Link

  • Anthranilamide vs.

    • Medicinal chemistry of anthranilic acid derivatives: A mini review. (2021). PubMed.[8][9] Link

  • General Properties of 4-Aminobenzamide

    • 4-Aminobenzamide Product Sheet. Sigma-Aldrich. Link

Sources

Troubleshooting & Optimization

minimizing side reactions in benzamide coupling protocols

Author: BenchChem Technical Support Team. Date: February 2026

Precision Protocols for High-Fidelity Amide Bond Formation

Mission Statement: This guide is not a cookbook; it is a diagnostic engine. We address the root causes of benzamide coupling failure—racemization, byproduct formation, and stall-outs—by dissecting the mechanistic causality. Every protocol below is designed to be self-validating: the chemistry itself will tell you if it is working.

Module 1: The Chirality Crisis (Minimizing Epimerization)

The Issue: You are coupling a chiral


-amino acid or amine to a benzoic acid, but chiral HPLC reveals partial racemization (e.g., 95:5 er instead of >99:1).

The Mechanism: Epimerization typically occurs via the Oxazolone (Azlactone) pathway . When the carboxylic acid is activated (e.g., O-acylisourea), the adjacent carbonyl oxygen of the amide backbone attacks the activated center, forming a 5-membered oxazolone ring. The


-proton on this ring is highly acidic (

), allowing rapid deprotonation by the base and subsequent reporotonation from either face, destroying chirality.

Troubleshooting & FAQ:

Q: I am using EDC/HOBt but still seeing 5-10% epimerization. Why? A: HOBt is an additive, not a cure-all. In polar solvents like DMF, the base (DIPEA/TEA) can still deprotonate the oxazolone intermediate before the amine attacks.

  • The Fix: Switch to T3P (Propylphosphonic Anhydride) in a non-polar solvent like Ethyl Acetate (EtOAc) or 2-MeTHF. T3P activates the acid via a mixed anhydride that is sterically bulky, significantly retarding oxazolone formation.

  • Validation: T3P byproducts are water-soluble. If your crude NMR is clean after an aqueous wash, the coupling worked.

Q: My substrate requires HATU due to steric bulk, but I'm losing chirality. What now? A: HATU is extremely reactive, often too reactive for chiral integrity.

  • The Fix: Use COMU or PyOxim . These newer generation uronium/phosphonium salts often show lower epimerization rates than HATU while maintaining high reactivity.

  • Critical Step: Use Collidine (TMP) instead of DIPEA. Collidine is a weaker base that is less likely to deprotonate the

    
    -carbon.
    

Epimerization Acid Activated Acid (O-Acylisourea) Oxazolone Oxazolone (Azlactone Ring) Acid->Oxazolone Intramolecular Cyclization Direct Direct Amine Attack (Chirality Kept) Acid->Direct Fast Amine Attack (Kinetic Control) Enol Planar Enol (Chirality Lost) Oxazolone->Enol Base removes H+ Racemic Racemic Amide (50:50 Mix) Oxazolone->Racemic Amine Attack Enol->Oxazolone Reprotonation (Random Face)

Figure 1: The Oxazolone pathway is the primary enemy of chirality. Kinetic control (fast amine attack) avoids the red path.

Module 2: The "Dead-End" Intermediates (Byproducts)

The Issue: Your LCMS shows a major peak that is not product.

  • Mass = Product + 99 Da (Using HATU)

  • Mass = Product + Urea mass (Using EDC)

The Mechanism:

  • Guanidinylation (+99 Da): The amine reacts directly with the HATU reagent before the HATU activates the acid. This permanently caps your amine as a guanidine.

  • N-Acylurea Formation: The O-acylisourea (activated acid) undergoes an O

    
    N acyl shift, forming a stable, unreactive urea byproduct.
    

Troubleshooting & FAQ:

Q: I see the +99 mass peak (Guanidinylation). Should I add more HATU? A: NO. Adding more HATU increases the concentration of the electrophile attacking your amine.

  • The Fix (Order of Addition): You must pre-activate.

    • Dissolve Acid + HATU + Base in solvent.

    • Stir for 15-30 seconds (color change usually observed).

    • Then add the Amine.

    • Why: This ensures the HATU is consumed by the acid to form the active ester before the amine sees it.

Q: I am seeing N-acylurea with EDC. I thought EDC was "zero-length"? A: It is, but if the amine is slow (sterically hindered), the intermediate rearranges.

  • The Fix: You need a nucleophilic additive like HOBt or Oxyma Pure .[1] These attack the O-acylisourea to form an active ester that is stable to rearrangement but reactive toward amines.

SideReactions cluster_HATU HATU Hazard: Guanidinylation Amine Amine Nucleophile Guanidine Guanidine Byproduct (Dead End) Amine->Guanidine Direct Attack (Bad Order of Addn) HATU HATU Reagent HATU->Guanidine ActiveEster Activated Ester (Desired) HATU->ActiveEster Acid Present Product Product ActiveEster->Product + Amine

Figure 2: The "Race Condition" in HATU couplings. If the Amine hits HATU before the Acid does, the reaction fails.

Module 3: The Sluggish Aniline (Weak Nucleophiles)

The Issue: Coupling electron-deficient anilines (e.g., 2-nitroaniline, aminopyridines) to benzoic acids. Standard EDC/HATU protocols yield <10% conversion after 24h.

The Mechanism: Electron-withdrawing groups (EWG) on the aniline ring delocalize the nitrogen lone pair, drastically reducing nucleophilicity.[2] The amine cannot attack the standard active ester (OBt/OAt) because the energy barrier is too high.

Troubleshooting & FAQ:

Q: I've heated my HATU reaction to 80°C, but it turned black and failed. A: HATU is thermally unstable above 60°C and decomposes.

  • The Fix: Switch to Acid Chloride generation or T3P/Pyridine .

    • Protocol (Ghosez Reagent): Use 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez reagent) to generate the acid chloride in situ under neutral conditions, then add the aniline.

    • Protocol (T3P High Temp): T3P is thermally stable. Run the reaction in Toluene or n-Butyl Acetate at 80-100°C with Pyridine (2-3 equiv). Pyridine acts as both base and nucleophilic catalyst (forming an acyl-pyridinium intermediate).

Q: Can I use microwave irradiation? A: Yes, but only with stable reagents.

  • Recommendation: T3P or pure thermal heating with Acid Fluorides (using Cyanuric Fluoride). Avoid carbodiimides in the microwave (explosion risk/rapid hydrolysis).

Module 4: Experimental Protocols & Data
Comparative Reagent Selection Table
ScenarioRecommended ReagentBaseSolventKey Additive
Standard Benzamide EDC-HClDIPEADCM/DMFHOBt / Oxyma
Chiral Amino Acid T3P (50% in EtOAc)DIPEA / NMMEtOAc / 2-MeTHFNone
Steric Bulk (Tetra-ortho) HATU / COMUDIPEADMFHOAt
Weak Aniline (EWG) T3P or SOCl₂PyridineToluene / THFDMAP (cat.)
Acid Sensitive EEDQNoneEthanolNone
Protocol: High-Fidelity T3P Coupling (Low Epimerization)

Use this for chiral substrates or difficult purifications.

  • Dissolution: Dissolve Benzoic Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (Concentration ~0.1 - 0.2 M).

    • Note: Avoid DMF if possible to simplify workup.

  • Base Addition: Add Pyridine (2.5 - 3.0 equiv) or DIPEA (2.5 equiv). Cool to 0°C if chirality is extremely sensitive.

  • Reagent Addition: Add T3P (50% w/w solution in EtOAc, 1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT. Monitor by LCMS (typically complete in 1-4 hours).

  • Workup (Self-Validating):

    • Add water.[3][4] Separate layers.

    • Wash organic layer with 0.5 M HCl (removes pyridine/unreacted amine).

    • Wash with sat. NaHCO3 (removes unreacted acid/phosphoric acid byproducts).

    • Result: T3P byproducts are water-soluble. Evaporation usually yields pure amide.

Protocol: "Rescue" Protocol for Weak Anilines (Acid Chloride Method)

Use this when HATU fails.

  • Activation: Dissolve Benzoic Acid (1.0 equiv) in dry DCM. Add Oxalyl Chloride (1.2 equiv) and DMF (1 drop, catalytic).

    • Observation: Vigorous bubbling (CO/CO2 release). Stir until bubbling ceases (~1h).

  • Evaporation (Critical): Concentrate to dryness to remove excess oxalyl chloride (prevents side reaction with amine). Redissolve in dry DCM or THF.

  • Coupling: Add the Weak Aniline (1.0 equiv) and Pyridine (2.0 equiv).

  • Catalysis: If still slow, add 10 mol% DMAP . Heat to reflux if necessary.

References
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][6] Organic Process Research & Development.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Archimica (Now Curia). (2011). T3P® (Propylphosphonic Anhydride) – The Water Scavenger. Technical Bulletin. [7]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[7][8] Journal of the American Chemical Society.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3][5][7][8] Tetrahedron.

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 4-Amino-N-(2-fluorophenyl)benzamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-Amino-N-(2-fluorophenyl)benzamide Molecular Formula: C₁₃H₁₁FN₂O Exact Mass: 230.09 g/mol Primary Application: Pharmacophore in Histone Deacetylase (HDAC) inhibitors (e.g., Chidamide analogues) and kinase inhibitors.[1]

This guide provides a structural analysis of this compound using Proton Nuclear Magnetic Resonance (


H NMR). Unlike standard mass spectrometry, which confirms molecular weight but struggles with regioisomer differentiation (e.g., 2-fluoro vs. 4-fluoro isomers), 

H NMR offers definitive structural proof through spin-spin coupling analysis—specifically the interaction between

F and

H nuclei.[1][2]

Part 1: Structural Context & Analytical Strategy

The Analytical Challenge

The molecule consists of two distinct aromatic systems linked by an amide bond:

  • Ring A (Benzamide side): A para-substituted benzene ring (4-aminophenyl). This typically yields a predictable AA'BB' coupling system.

  • Ring B (Aniline side): An ortho-substituted fluorobenzene ring. This is the analytical bottleneck. The presence of the Fluorine atom (

    
    F, spin 1/2, 100% abundance) creates complex multiplet splitting patterns (
    
    
    
    ) that overlap with standard proton couplings (
    
    
    ).
Comparative Analysis: Why NMR?

While LC-MS is the workhorse for high-throughput screening, it fails to validate the position of the fluorine atom on the ring without complex fragmentation studies.[1]

Feature

H NMR (500 MHz)
LC-MS (ESI+) FT-IR
Primary Output Connectivity & Spatial ArrangementMolecular Weight (

231.[1]1)
Functional Groups (C=O, NH)
Isomer Differentiation High (Distinguishes 2-F, 3-F, 4-F)Low (Identical Mass)Medium (Fingerprint region)
Purity Quantification Absolute (Molar ratio)Relative (Ionization dependent)Qualitative
Sample Recovery Yes (Non-destructive)NoYes

Part 2: Experimental Protocol

Sample Preparation

To ensure sharp resolution of exchangeable protons (Amide -NH and Amine -NH


), DMSO-d

is the required solvent.[1] Chloroform-d (CDCl

) often leads to broad or invisible amide peaks due to rapid proton exchange and poor solubility of the benzamide core.
  • Solvent: DMSO-d

    
     (99.8% D) + 0.03% TMS (optional).
    
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

Acquisition Parameters (Recommended)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Scans (NS): 16 or 32 (Sufficient for >5 mg).[2]

  • Relaxation Delay (D1):

    
     1.0 s (Ensure integration accuracy for aromatic protons).
    
  • Spectral Width: -2 to 14 ppm (To capture downfield Amide).

Part 3: Spectral Analysis & Assignment[2]

Visual Logic Flow: The Assignment Strategy

The following diagram outlines the logical workflow to assign the spectrum, separating the easy-to-identify "Anchors" from the complex "Multiplets."

NMR_Assignment_Flow Start Start: Full Spectrum (0-12 ppm) Step1 Step 1: Identify Exchangeable Protons (Disappear with D2O shake) Start->Step1 Step2 Step 2: Identify Ring A (Benzamide) Look for Symmetry (AA'BB') Start->Step2 Step3 Step 3: Identify Ring B (Fluoro-ring) Look for 19F Splitting Start->Step3 Amide Amide -NH (~9.5 ppm, Singlet) Step1->Amide Amine Amine -NH2 (~5.8 ppm, Broad Singlet) Step1->Amine H_Ortho H-2/6 (Ortho to C=O) ~7.7 ppm (Doublet) Step2->H_Ortho H_Meta H-3/5 (Ortho to NH2) ~6.6 ppm (Doublet) Shielded by NH2 Step2->H_Meta F_Coupling Complex Multiplets (7.0 - 8.0 ppm) J(H-F) + J(H-H) Step3->F_Coupling

Caption: Logical workflow for deconvoluting the 1H NMR spectrum of this compound.

Detailed Chemical Shift Data (DMSO-d )
Proton TypePosition

(ppm)
MultiplicityIntegralCoupling (

) / Notes
Amide -CONH -9.60 Singlet (s)1HDisappears with D

O.
Aromatic (Ring B) H-6' (adj to N)7.65 Triplet/Multiplet1HDeshielded by Amide.[1] Shows

coupling.[3][4][5]
Aromatic (Ring A) H-2, H-67.68 Doublet (d)2H

Hz.[1][2] Ortho to Carbonyl.[6]
Aromatic (Ring B) H-3', H-4', H-5'7.10 – 7.30 Multiplet (m)3HComplex overlap.[1][2] H-3' (ortho to F) is distinct.
Aromatic (Ring A) H-3, H-56.58 Doublet (d)2H

Hz.[1][2] Ortho to -NH

.[1] Shielded.
Amine -NH

5.75 Broad Singlet (br s)2HBroad due to quadrupole broadening/exchange.
Key Diagnostic Feature: The Fluorine Coupling

The protons on Ring B (2-fluorophenyl) are the critical differentiator.

  • H-3' (Ortho to F): Will appear as a triplet or multiplet with a large coupling constant (

    
     Hz).[1]
    
  • H-6' (Ortho to NH): Often appears as a triplet of doublets (td) due to coupling with H-5' (

    
     Hz) and long-range coupling to F (
    
    
    
    Hz).[1]

Part 4: Comparative Performance Data

Solvent Effects: DMSO-d vs. CDCl

The choice of solvent drastically alters the spectral appearance.[7][8]

FeatureDMSO-d

(Recommended)
CDCl

(Alternative)
Amide Signal Sharp singlet (~9.6 ppm).[1]Broad, weak, or invisible (due to exchange).[1]
Amine Signal Distinct broad singlet (~5.8 ppm).Very broad, often merged with baseline.
Solubility Excellent (High polarity dissolves benzamide).Poor (May require heating or mixed solvent).
Water Peak ~3.33 ppm (Usually distinct).~1.56 ppm (Can overlap with aliphatic impurities).
Impurity Profiling

When synthesizing this compound (e.g., via reduction of 4-nitro-N-(2-fluorophenyl)benzamide), specific impurities may remain.[1][2]

  • Starting Material (Aniline): Look for 2-fluoroaniline signals. The free amine protons of the starting material will be significantly upfield (~4.5 - 5.0 ppm) compared to the amide.

  • Intermediate (Nitro): If the reduction is incomplete, the AA'BB' system of the benzamide ring will be shifted downfield (H-2/6 > 8.0 ppm) due to the electron-withdrawing -NO

    
     group.[1]
    

References

  • ChemicalBook. (n.d.). Benzamide NMR Spectrum Data. Retrieved from [1][2]

  • University of Ottawa NMR Facility. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved from

  • BenchChem. (2025). A Researcher's Guide to NMR Solvents: DMSO-d6 vs. Chloroform-d. Retrieved from [1][2]

  • Ismael, S., et al. (n.d.).[2] Influence of solvents on the 1H-NMR chemical shifts of benzamide derivatives. University of Basrah.[8] Retrieved from

  • Alfa Chemistry. (n.d.). 19F Coupling Constants Table. Retrieved from

Sources

A Comparative Guide to the LC-MS/MS Fragmentation of 4-Amino-N-(2-fluorophenyl)benzamide: Experimental Insights and Methodological Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation pattern of 4-Amino-N-(2-fluorophenyl)benzamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol to explain the rationale behind experimental choices, ensuring a deep and applicable understanding of the molecule's behavior under collision-induced dissociation (CID). We will explore the primary fragmentation pathways, compare the effects of varying collision energies, and contrast the LC-MS/MS methodology with alternative analytical approaches, grounding all claims in established scientific principles.

Introduction and Physicochemical Characterization

This compound is a small molecule belonging to the benzamide class. This structural class is of significant interest in medicinal chemistry and drug discovery. Understanding its fragmentation pattern is critical for developing robust analytical methods for identification, confirmation, and quantification in complex biological or chemical matrices. An accurate fragmentation map enables the creation of highly selective and sensitive assays, such as Multiple Reaction Monitoring (MRM) methods.

The molecule's structure, consisting of a 4-aminobenzoyl group linked via an amide bond to a 2-fluoroaniline moiety, dictates its physicochemical properties and its fragmentation behavior. The primary amine and amide nitrogen are readily protonated, making positive-mode electrospray ionization (ESI) the logical choice for analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueData TypeSource
Molecular Formula C₁₃H₁₁FN₂OCalculated-
Molecular Weight 230.24 g/mol Calculated-
Monoisotopic Mass 230.08554 DaCalculated-
Predicted LogP ~2.5 - 3.0ComputedBased on similar isomers
Key Structural Features Primary aromatic amine, secondary amide, fluorophenyl ring--

Experimental Design: A Self-Validating LC-MS/MS Protocol

The following protocol is designed to be a self-validating system. The choices of column, mobile phase, and ionization parameters are based on the known properties of the analyte to ensure robust and reproducible results.

Rationale Behind Experimental Choices
  • Chromatography: A C18 reversed-phase column is selected due to its excellent retention and peak shape for moderately polar aromatic compounds like the target analyte.

  • Mobile Phase: A standard mobile phase of water and acetonitrile with 0.1% formic acid is used. The formic acid serves a dual purpose: it acidifies the mobile phase to ensure the analyte is protonated ([M+H]⁺) prior to entering the mass spectrometer, which is essential for ESI in positive mode, and it improves the chromatographic peak shape.

  • Ionization: ESI in positive ion mode is chosen because the primary amine and amide nitrogen atoms are basic sites that readily accept a proton, leading to a strong signal for the precursor ion.

  • Collision Energy Comparison: Analyzing the molecule at multiple collision energies (e.g., 10, 20, and 40 eV) is a core component of this guide. This comparison allows us to observe the transition from gentle fragmentation, which reveals the primary, most stable fragment ions, to more extensive fragmentation, which helps elucidate the complete fragmentation pathway.

Detailed Experimental Protocol

Step 1: Standard Preparation

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Create a working standard of 1 µg/mL by diluting the stock solution in a 50:50 mixture of mobile phase A and B.

Step 2: Liquid Chromatography (LC) Parameters

  • Column: C18, 100 x 2.1 mm, 1.8 µm particle size

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient:

    • 0.0 min: 10% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 10% B

    • 10.0 min: 10% B

Step 3: Mass Spectrometry (MS) Parameters

  • Instrument: Triple Quadrupole or Q-TOF Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 350 °C

  • Gas Flow: 10 L/min

  • MS1 Scan Range: m/z 50 - 300 (to confirm the precursor ion)

  • MS/MS Product Ion Scan:

    • Precursor Ion: m/z 231.09 (corresponding to [C₁₃H₁₁FN₂O + H]⁺)

    • Collision Gas: Argon

    • Collision Energies (CE): Perform separate acquisitions at 10 eV, 20 eV, and 40 eV.

Experimental Workflow Diagram

The logical flow of the analytical process is depicted below.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Stock 1 mg/mL Stock Solution Working 1 µg/mL Working Standard Stock->Working Dilution Injection Inject 5 µL Working->Injection Column C18 Column Separation Injection->Column ESI ESI Source (+ve) Column->ESI MS1 MS1 Full Scan (Confirm m/z 231.09) ESI->MS1 CID Collision Cell (CID) 10, 20, 40 eV MS1->CID MS2 MS2 Product Ion Scan CID->MS2

Caption: Experimental workflow from sample preparation to MS/MS analysis.

Results and Discussion: Elucidating the Fragmentation Pathway

Upon infusion and analysis, the protonated molecule [M+H]⁺ is observed at m/z 231.09 . The subsequent product ion scans at varying collision energies reveal a consistent and predictable fragmentation pattern dominated by the cleavage of the amide bond.

Effect of Collision Energy on Fragmentation

The collision energy directly impacts the degree of fragmentation.

  • At a low CE (10 eV): The most labile bond, the amide C-N bond, cleaves, yielding the most stable and abundant fragment ions.

  • At a moderate CE (20 eV): The abundance of primary fragments increases, and secondary fragmentation begins to appear.

  • At a high CE (40 eV): Extensive fragmentation is observed, breaking down the primary fragments into smaller ions and providing deeper structural insight.

Table 2: Observed Product Ions and Proposed Structures at Varying Collision Energies

Observed m/zProposed FormulaProposed StructureRelative Abundance (10 eV)Relative Abundance (20 eV)Relative Abundance (40 eV)
231.09 [C₁₃H₁₂FN₂O]⁺Precursor [M+H]⁺ 100%60%15%
120.04 [C₇H₆NO]⁺4-Aminobenzoyl cation 85%100%80%
112.05 [C₆H₇FN]⁺Protonated 2-Fluoroaniline 15%35%45%
92.05 [C₆H₆N]⁺Anilinium-type cation (from m/z 120) <5%15%30%
Proposed Fragmentation Pathway

The primary fragmentation event is the cleavage of the amide bond connecting the two aromatic rings. This cleavage can occur in two ways, leading to two major, complementary fragment ions.

  • Formation of the 4-Aminobenzoyl Cation (m/z 120.04): The most favorable cleavage results in the formation of the highly stable, resonance-stabilized 4-aminobenzoyl cation. This is consistently the base peak in the MS/MS spectrum at moderate collision energies. This fragment is a characteristic ion for compounds containing a 4-aminobenzamide substructure.[1][2]

  • Formation of Protonated 2-Fluoroaniline (m/z 112.05): The complementary fragment, protonated 2-fluoroaniline, is also observed, though typically at a lower abundance.

  • Secondary Fragmentation: At higher collision energies, the 4-aminobenzoyl cation (m/z 120.04) can undergo a neutral loss of carbon monoxide (CO, 28 Da) to form an anilinium-type fragment at m/z 92.05 .

This proposed pathway is visualized in the diagram below.

G Precursor [M+H]⁺ m/z 231.09 Frag120 4-Aminobenzoyl cation m/z 120.04 Precursor->Frag120  Cleavage A - C₆H₆FN Frag112 Protonated 2-Fluoroaniline m/z 112.05 Precursor->Frag112  Cleavage B - C₇H₅NO Frag92 Anilinium-type cation m/z 92.05 Frag120->Frag92 - CO

Caption: Proposed CID fragmentation pathway for this compound.

Comparison with Alternative Methodologies

While LC-MS/MS is a powerful tool, it is essential to understand its performance in the context of other available techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS).

Table 3: Comparison of LC-ESI-MS/MS vs. GC-EI-MS

FeatureLC-ESI-MS/MSGC-EI-MSRationale & Insight
Ionization Type Soft Ionization (ESI)Hard Ionization (EI)ESI preserves the molecular ion as [M+H]⁺, which is crucial for precursor selection. EI causes extensive fragmentation, and the molecular ion (M⁺˙) may be weak or absent.
Sample Volatility Not requiredHigh volatility requiredThe target analyte is a non-volatile solid, making it ideal for LC-MS. GC-MS would require derivatization to block the polar N-H protons, adding complexity to the workflow.
Fragmentation Control Controllable via CEGenerally fixedThe ability to tune collision energy in LC-MS/MS provides control over the fragmentation process, aiding in structural elucidation. EI fragmentation is standardized, which is excellent for library matching but less flexible.
Primary Use Case Targeted quantification, identification of non-volatile compoundsBroad screening, library matching of volatile compoundsLC-MS/MS excels at developing sensitive and specific quantitative methods (MRM). GC-MS is powerful for identifying unknowns if they are present in established spectral libraries like NIST.[1]

Conclusion

The LC-MS/MS fragmentation of this compound is characterized by a primary cleavage of the amide bond. This predictable pathway yields two main diagnostic ions: the highly abundant 4-aminobenzoyl cation (m/z 120.04) and the complementary protonated 2-fluoroaniline (m/z 112.05) . By systematically varying the collision energy, these fragments can be reliably produced and optimized for the development of high-sensitivity quantitative assays. The data presented here provides a robust foundation for any researcher needing to identify or quantify this molecule, demonstrating the power of a methodologically sound, comparative approach to fragmentation analysis.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Benzamide, 4-amino-. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 4-Aminobenzamide. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

Sources

The Strategic Placement of Fluorine: A Comparative Guide to the Biological Potency of 2-Fluoro vs. 4-Fluoro Benzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: More Than Just a Halogen Swap

In the landscape of medicinal chemistry, the benzamide scaffold is a privileged structure, forming the core of numerous therapeutic agents. Its versatility allows for fine-tuning of pharmacological profiles through targeted chemical modifications. Among these modifications, the introduction of a fluorine atom is a cornerstone strategy employed to enhance metabolic stability, binding affinity, and membrane permeability. However, the biological consequence of this "fluorine factor" is not merely a matter of its presence, but critically, its position.

The seemingly subtle shift of a fluorine atom from the ortho (2-position) to the para (4-position) of the benzamide phenyl ring can profoundly alter a molecule's interaction with its biological target. This guide provides an in-depth comparison of the biological potency of 2-fluoro versus 4-fluoro benzamide analogs, synthesizing data from various therapeutic areas. We will explore the causality behind experimental choices and delve into the structure-activity relationships (SAR) that govern the differential effects of these positional isomers. Understanding this relationship is paramount for researchers aiming to rationally design more potent and selective drug candidates.[1][2]

Case Study: A Direct Comparison of Positional Isomers in Antibacterial Agents

Direct, head-to-head comparisons of 2-fluoro and 4-fluoro benzamide analogs against the same target in a single study are uncommon in published literature. However, a study on isoamphipathic antibacterial molecules provides a powerful surrogate, directly investigating the impact of positional isomerism (ortho, meta, and para) on a core scaffold's biological activity and toxicity.[3] This case provides a foundational understanding of how substituent placement dictates biological outcomes.

In this study, three positional isomers of a novel amphipathic molecule were synthesized and evaluated for antibacterial activity and toxicity. The ortho isomer (IAM-1) can be considered analogous to a 2-substituted benzamide, while the para isomer (IAM-3) is analogous to a 4-substituted one.

Comparative Biological Data

The results compellingly demonstrated that while the antibacterial potency was roughly similar across the isomers for Gram-positive bacteria, their toxicity profiles were dramatically different.

Compound (Positional Isomer)Target OrganismMIC (µg/mL) [a]HC50 (µg/mL) [b]Cytotoxicity (RAW cells) [c]
IAM-1 (ortho / "2-substituted")S. aureus1-8650100% Viability at 256 µg/mL
IAM-2 (meta)S. aureus1-8988% Viability at 256 µg/mL
IAM-3 (para / "4-substituted")S. aureus1-816024% Viability at 256 µg/mL
Data synthesized from a study on isoamphipathic antibacterial molecules.[3]
[a] Minimum Inhibitory Concentration: The lowest concentration of the compound that completely inhibits visible bacterial growth.
[b] Hemolytic Concentration 50%: The concentration that causes 50% lysis of red blood cells, a measure of membrane-disrupting toxicity.
[c] Viability of RAW 264.7 macrophage cells after 24-hour treatment.

Expertise & Experience: Interpreting the Data

The key insight from this data is the profound impact of substituent position on selectivity. The ortho isomer (IAM-1) displayed a significantly wider therapeutic window, exhibiting potent antibacterial activity with remarkably low toxicity to mammalian cells (both red blood cells and macrophages).[3] In contrast, the meta and para isomers were far more toxic, despite similar antibacterial efficacy against Gram-positive strains.[3]

This divergence is likely due to the overall change in the molecule's three-dimensional shape and lipophilicity profile conferred by the substituent's position. The ortho substitution may shield the molecule from non-specific interactions with mammalian cell membranes while preserving the necessary conformation for binding to its bacterial target. This case underscores a critical principle: biological activity is not a monolithic property; potency and toxicity can be independently modulated through positional isomerism.

Experimental Workflow & Protocols

The evaluation of novel antibacterial agents follows a standardized, self-validating workflow designed to assess both efficacy and safety.

G cluster_0 Efficacy Screening cluster_1 Toxicity & Selectivity Synthesis Synthesis MIC_Assay MIC_Assay Synthesis->MIC_Assay Initial Potency Bactericidal_Kinetics Bactericidal_Kinetics MIC_Assay->Bactericidal_Kinetics Cidal vs. Static Hemolysis_Assay Hemolysis_Assay MIC_Assay->Hemolysis_Assay Cytotoxicity_Assay Cytotoxicity_Assay MIC_Assay->Cytotoxicity_Assay Lead_Selection Lead_Selection Bactericidal_Kinetics->Lead_Selection Mechanism Therapeutic_Index Therapeutic_Index Hemolysis_Assay->Therapeutic_Index Cytotoxicity_Assay->Therapeutic_Index Therapeutic_Index->Lead_Selection Safety Profile

Caption: Workflow for antibacterial candidate evaluation.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for assessing the in vitro antibacterial potency of a compound.

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium (e.g., Staphylococcus aureus) from an agar plate.

    • Inoculate the colonies into a sterile tube containing Mueller-Hinton Broth (MHB).

    • Incubate the culture at 37°C with shaking until it reaches the logarithmic growth phase, matching the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:150 in fresh MHB to obtain the final inoculum density of ~1 x 10⁶ CFU/mL.

  • Compound Preparation:

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO).

    • In a 96-well microtiter plate, perform a serial two-fold dilution of the compound in MHB to achieve a range of desired concentrations. Ensure the final DMSO concentration is non-toxic to the bacteria (typically ≤1%).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the 96-well plate containing the diluted compounds.

    • Include a positive control (bacteria in MHB with no compound) and a negative control (MHB only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacterium.

Comparative Analysis: Anti-inflammatory and Analgesic Activity

While a direct comparative study is lacking, research into 4-fluorobenzamide derivatives has identified promising candidates for anti-inflammatory and analgesic applications, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4]

A study on novel 4-fluorobenzamide-based derivatives showed that several compounds exhibited potent anti-inflammatory activity, with some exceeding the efficacy of the standard drug, indomethacin.[4] The most promising analog, a thioureido quinazolinone derivative, demonstrated 92.36% inhibition of edema in a rat paw edema model and a COX-2 selectivity index of 5.75, superior to that of celecoxib (4.55).[4]

Why the 4-Fluoro Position?

The 4-fluoro (para) substitution is a classic strategy in COX-2 inhibitor design. The fluorine atom's high electronegativity can engage in favorable electronic interactions within the enzyme's active site. Furthermore, its position at the extremity of the phenyl ring allows it to project into a specific sub-pocket of the COX-2 enzyme, potentially enhancing binding affinity and selectivity over the more constitutively expressed COX-1 isoform.

A 2-fluoro (ortho) substitution would place the fluorine atom much closer to the central benzamide linkage. This could introduce steric hindrance, potentially disrupting the optimal binding conformation required for potent COX inhibition. It could also alter the electronic nature of the amide bond itself, which is crucial for interacting with key residues in the active site.

Mechanism of Action: COX Inhibition Pathway

Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain 4-Fluoro Benzamide Analog 4-Fluoro Benzamide Analog 4-Fluoro Benzamide Analog->COX-1 / COX-2 Inhibition

Caption: Inhibition of the COX pathway by benzamide analogs.

Protocol: Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)

This is a standard in vivo model to screen for the acute anti-inflammatory activity of new compounds.[4]

  • Animal Acclimatization:

    • Use adult Wistar rats (150-200 g). House the animals in standard conditions with free access to food and water for at least one week before the experiment.

  • Compound Administration:

    • Fast the animals overnight before the experiment.

    • Divide the animals into groups: a control group (vehicle only), a reference group (e.g., Indomethacin, 10 mg/kg), and test groups (various doses of the 4-fluorobenzamide analog).

    • Administer the compounds or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.

  • Induction of Inflammation:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of a 1% carrageenan solution (prepared in normal saline) into the sub-plantar region of the right hind paw.

  • Measurement of Edema:

    • Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

    • The increase in paw volume is calculated as the difference between the final and initial volumes.

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each group compared to the control group using the formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

General Principles of Fluorine Substitution and Enzyme Inhibition

The differential effects of 2-fluoro and 4-fluoro substitutions can be rationalized by considering the unique properties of the fluorine atom in a biological context.[5]

  • Electronegativity and Hydrogen Bonding: Fluorine is the most electronegative element. While it is a poor hydrogen bond acceptor itself, its strong electron-withdrawing inductive effect can increase the acidity of nearby N-H or O-H groups, turning them into stronger hydrogen bond donors.[5] A 4-fluoro group's effect is purely inductive and resonance-based, whereas a 2-fluoro group can also exert a "through-space" field effect on the adjacent amide bond, potentially influencing its conformation and interaction with an enzyme active site.

  • Metabolic Stability: Fluorine substitution at a site prone to metabolic oxidation (like the para position) can block this process, increasing the compound's half-life and bioavailability. A 2-fluoro substitution might offer less protection depending on the primary sites of metabolism for a given scaffold.

  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of nearby functional groups. A 2-fluoro substituent will have a more pronounced effect on the acidity/basicity of the amide group compared to a more distant 4-fluoro substituent. This can be critical for optimizing ionization state for receptor binding or cell permeability.

Conclusion: A Strategic Choice, Not an Arbitrary One

The comparison between 2-fluoro and 4-fluoro benzamide analogs reveals a fundamental principle of medicinal chemistry: atomic position matters . The choice of where to place a fluorine atom is a strategic decision that can dramatically influence biological potency, selectivity, and safety.

  • 4-Fluoro (Para) substitution is often employed to enhance binding affinity by projecting into specific hydrophobic pockets and to block metabolic oxidation, thereby improving pharmacokinetic properties.[4]

  • 2-Fluoro (Ortho) substitution can have a more profound impact on the conformation and electronics of the proximal amide group. As demonstrated by analogy, this can be leveraged to de-tune toxicity and improve the therapeutic index, even if it doesn't always lead to a raw increase in potency.[3]

Ultimately, the optimal placement of fluorine is context-dependent, dictated by the specific topology and chemical environment of the target protein's binding site. This guide underscores the necessity for researchers to synthesize and test positional isomers early in the drug discovery process. By doing so, they can build a comprehensive structure-activity relationship, paving the way for the rational design of safer and more effective therapeutic agents.

References

  • Ghosh, C., et al. (2021). Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. RSC Advances, 11(48), 30275-30284. Available at: [Link]

  • Shtukenberg, A. G., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. Available at: [Link]

  • Ibrahim, M. A. A., et al. (2024). Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones. Pharmaceuticals. Available at: [Link]

  • Shtukenberg, A. G., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. Available at: [Link]

  • Silverman, R. B., & Hawe, W. P. (1995). SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. Journal of Enzyme Inhibition. Available at: [Link]

  • Request PDF on ResearchGate. (2015). Functionalization of Fluorinated Benzenesulfonamides and Their Inhibitory Properties toward Carbonic Anhydrases. Available at: [Link]

  • Halim, P. A., et al. (2021). Design and Synthesis of Novel 4-Fluorobenzamide-based Derivatives as Promising Anti-inflammatory and Analgesic Agents with an Enhanced Gastric Tolerability and COX-inhibitory Activity. Bioorganic Chemistry. Available at: [Link]

  • Mirante. (n.d.). Structure Activity Relationship Of Drugs. Available at: [Link]

  • CDD Vault. (2025). SAR: Structure Activity Relationships. Available at: [Link]

  • Request PDF on ResearchGate. (2009). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Available at: [Link]

  • Silverman, R. B. (2009). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Accounts of Chemical Research. Available at: [Link]

  • Semantic Scholar. (2021). Design and synthesis of novel 4-fluorobenzamide-based derivatives as promising anti-inflammatory and analgesic agents with an enhanced gastric tolerability and COX-inhibitory activity. Available at: [Link]

  • Zhu, J., et al. (2024). Design and Synthesis of Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Structure–activity relationship. Available at: [Link]

  • GARDP Revive. (n.d.). Structure-activity relationship (SAR). Available at: [Link]

  • Akhtar, M., et al. (2009). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E. Available at: [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Available at: [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Akhtar, M., et al. (2009). 2-Fluoro-N-(4-methoxy-phen-yl)benzamide. Acta Crystallographica Section E. Available at: [Link]

  • Halim, P. A., et al. (2021). Design and Synthesis of Novel 4-Fluorobenzamide-based Derivatives as Promising Anti-inflammatory and Analgesic Agents with an Enhanced Gastric Tolerability and COX-inhibitory Activity. Bioorganic Chemistry. Available at: [Link]

  • Kulkarni, M. V., et al. (2007). Effects of positional and geometrical isomerism on the biological activity of some novel oxazolidinones. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • K. F. Chassagnon, et al. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank. Available at: [Link]

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The Gold Standard: Validating Benzamide's Three-Dimensional Structure with X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which successful drug design and development are built. For a molecule as fundamental as benzamide, a common scaffold in medicinal chemistry, an unambiguous structural validation is paramount. This guide provides an in-depth exploration of single-crystal X-ray crystallography as the definitive method for elucidating the atomic arrangement of benzamide, while also offering a comparative analysis with other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Imperative of Structural Certainty

The spatial arrangement of atoms within a molecule dictates its physical and chemical properties, including its ability to interact with biological targets. In drug development, an accurate molecular structure informs structure-activity relationship (SAR) studies, facilitates computational modeling and lead optimization, and is a critical component of intellectual property protection. An erroneous structural assignment can lead to wasted resources and misguided research efforts. Therefore, the choice of an appropriate analytical technique for structure validation is a decision of profound consequence.

X-ray Crystallography: An Unparalleled View into the Crystalline World

Single-crystal X-ray crystallography stands as the gold standard for determining the absolute three-dimensional structure of a molecule.[1] The technique relies on the diffraction of X-rays by the ordered arrangement of molecules in a single crystal.[2][3] The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure, from which a detailed electron density map can be calculated. This map is then interpreted to reveal the precise position of each atom in the molecule, as well as the bond lengths and angles that define its geometry.[4]

The power of X-ray crystallography lies in its ability to provide a static, high-resolution snapshot of a molecule in its crystalline state.[5] For small molecules like benzamide, this often translates to atomic resolution, allowing for an exceptionally accurate determination of its molecular architecture.[6]

The Crystallographic Workflow: A Self-Validating System

The experimental process of X-ray crystallography is inherently rigorous and contains several internal validation checkpoints. This self-validating nature is a key contributor to the trustworthiness of the final structure.

workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_solve Structure Solution & Refinement cluster_validate Validation crystal_growth High-Quality Single Crystal Growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection Mounting structure_solution Structure Solution (Phase Problem) data_collection->structure_solution Data Processing refinement Structure Refinement structure_solution->refinement Initial Model validation Final Structure Validation refinement->validation Refined Model comparison cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry xray_info 3D Structure Bond Lengths/Angles Polymorphism nmr_info Connectivity Solution Conformation Substituent Position ms_info Molecular Weight Elemental Formula Fragmentation benzamide Benzamide Structure benzamide->xray_info Provides benzamide->nmr_info Provides benzamide->ms_info Provides

Sources

Safety Operating Guide

Operational Disposal Protocol: 4-Amino-N-(2-fluorophenyl)benzamide

[1]

Executive Summary & Chemical Profile

4-Amino-N-(2-fluorophenyl)benzamide (also known as Tacedinaline or CI-994 ) is not merely a chemical intermediate; it is a potent Histone Deacetylase (HDAC) Inhibitor . Unlike standard organic reagents, this compound possesses specific pharmacological activity that targets epigenetic mechanisms.

Critical Operational Directive: Treat this substance as a Potent Compound/Cytotoxic Agent . Standard chemical waste streams are insufficient if they do not guarantee high-temperature incineration. Disposal protocols must prevent environmental release due to the compound's potential reproductive toxicity and persistence (fluorinated moiety).

Chemical Identity & Hazard Assessment
PropertySpecification
CAS Number 112522-64-2
Molecular Formula C₁₃H₁₁FN₂O
Pharmacological Class HDAC Inhibitor (Epigenetic Modifier)
Physical State Off-white to yellow solid (crystalline)
Primary Hazards H361: Suspected of damaging fertility or the unborn child.H302: Harmful if swallowed.H315/H319: Skin and Eye Irritant.[1][2][3][4]
Waste Classification Non-RCRA Listed (unless P/U listed in specific state), but Bioactive Hazardous .

Waste Stream Segregation Logic

The most common error in disposing of benzamide-based drugs is categorizing them as generic "Organic Solids." Due to the fluorine atom and the amide bond stability, this compound requires High-Temperature Incineration (typically >1000°C) to ensure complete mineralization and destruction of the pharmacophore.

Decision Matrix: Selecting the Correct Waste Stream

WasteSegregationStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidWasteSolid Waste(Powder, contaminated gloves, weighing boats)StateCheck->SolidWasteSolidLiquidWasteLiquid Waste(Mother liquor, reaction solvent)StateCheck->LiquidWasteLiquidStreamCSTREAM C: Solid Bioactive/Cytotoxic(Yellow/Purple Bin - Incineration Only)SolidWaste->StreamCSolventCheckSolvent Type?LiquidWaste->SolventCheckStreamASTREAM A: Halogenated Solvents(DCM, Chloroform + Compound)SolventCheck->StreamAContains HalogensStreamBSTREAM B: Non-Halogenated Solvents(Methanol, DMSO + Compound)SolventCheck->StreamBNo HalogensDestructionFINAL DISPOSAL:High-Temperature IncinerationStreamA->DestructionStreamB->DestructionStreamC->Destruction

Figure 1: Waste stream segregation logic ensuring all paths lead to incineration.

Pre-Disposal Handling & PPE

Before the compound enters the waste container, exposure risks are highest. The aniline moiety (4-amino group) facilitates dermal absorption, while the benzamide structure suggests stability.

Required PPE (Universal Precaution for HDAC Inhibitors):

  • Respiratory: N95 minimum; P100/HEPA filtered respirator recommended if handling open powder outside a fume hood.

  • Dermal: Double-gloving is mandatory.

    • Inner Layer: Latex or Nitrile (inspection grade).

    • Outer Layer: Nitrile (minimum 5 mil / 0.12 mm thickness).

  • Engineering Controls: All weighing and transfer must occur inside a certified Chemical Fume Hood or Powder Containment Enclosure.

Spill Response Protocol (Dry Powder)

If this compound is spilled, do not use compressed air or vigorous sweeping, which aerosolizes the potent dust.

  • Isolate: Evacuate the immediate area (radius of 3 meters). Mark as "Bioactive Spill."

  • Protect: Don full PPE (Tyvek suit, double gloves, P100 respirator).

  • Contain (The "Circle of Safety"):

    • Place damp paper towels over the spill to suppress dust.

    • Why damp? Water increases the adhesion of the light powder, preventing airborne dispersion.

  • Clean:

    • Wipe from the outside in to avoid spreading the contamination.

    • Use a surfactant solution (soapy water) rather than pure organic solvents initially, as solvents may increase permeation rates through gloves if splashed.

    • Deactivation (Optional but Recommended): A mild oxidation step (10% bleach solution) can help degrade the amine functionality, though incineration is the only guarantee of destruction.

  • Dispose: Place all cleanup materials (towels, gloves) into the Solid Bioactive Waste container (Stream C).

Regulatory & Compliance Framework

While this specific compound may not be listed on the EPA's P-list or U-list (40 CFR § 261.33), it must be managed under the "Generator Knowledge" clause.

  • RCRA Classification: If the waste stream contains halogenated solvents (e.g., Dichloromethane), it carries the F002 code. If it is a pure solid, it should be coded as Non-Regulated Chemical Waste but manifested for Incineration .

  • EPA Recommendation: The EPA strongly recommends incineration for pharmaceuticals and bioactive intermediates to prevent entry into the water table, where fluorinated compounds can be persistent.

Labeling Instructions

Your waste container label must read:

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 122353, Tacedinaline. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2023). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.